Cisapride monohydrate
Description
Propriétés
IUPAC Name |
4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClFN3O4.H2O/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16;/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYYXIDJOFZORM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClFN3O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260779-88-2 | |
| Record name | Cisapride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Cisapride Monohydrate: A Deep Dive into 5-HT4 Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cisapride (B12094) monohydrate, focusing on its core mechanism of action as a serotonin (B10506) 5-HT4 receptor agonist. The document details its chemical properties, pharmacological profile, downstream signaling pathways, and the experimental protocols used to characterize its activity.
Introduction
Cisapride is a substituted piperidinyl benzamide (B126) that acts as a gastroprokinetic agent, stimulating motility in the upper gastrointestinal tract.[1] Its primary therapeutic effect is mediated through its agonistic activity at serotonin 5-HT4 receptors.[1][2] By activating these receptors on enteric neurons within the myenteric plexus, cisapride facilitates the release of acetylcholine (B1216132), a key neurotransmitter that enhances gastrointestinal muscle contractions and promotes motility.[2][3] This action accelerates gastric emptying and intestinal transit.[1]
Initially used for conditions like gastroesophageal reflux disease (GERD) and gastroparesis, cisapride's use has been severely restricted in many countries.[2][4][5] This is due to its propensity to cause serious cardiac side effects, including QT interval prolongation and arrhythmias, which are linked to its off-target activity, particularly the blockade of the hERG potassium channel.[2][6]
Chemical and Physical Properties
Cisapride monohydrate is the hydrated form of cisapride. Its key chemical identifiers and properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;hydrate (B1144303) | [7] |
| Molecular Formula | C23H31ClFN3O5 | [7] |
| Molecular Weight | 484.0 g/mol | [7] |
| CAS Number | 260779-88-2 | [7] |
| Appearance | White to slightly beige powder | [5] |
| Solubility | Sparingly soluble in methanol | [5] |
| Melting Point | 110 °C | [5] |
Mechanism of Action: 5-HT4 Receptor Agonism
Cisapride's prokinetic effects are a direct result of its function as a serotonin 5-HT4 receptor agonist.[4] The 5-HT4 receptor is a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase via the Gs alpha subunit.[8]
The sequence of events following cisapride binding is as follows:
-
Receptor Binding: Cisapride binds to and activates 5-HT4 receptors located on the presynaptic terminals of cholinergic interneurons in the myenteric plexus.[1][8]
-
Gs Protein Activation: This activation leads to the dissociation of the Gs protein alpha subunit, which then binds to and activates the enzyme adenylyl cyclase.
-
cAMP Synthesis: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), leading to an increase in intracellular cAMP levels.[8][9]
-
Acetylcholine Release: Elevated cAMP levels, through a protein kinase A (PKA) dependent pathway, facilitate the release of acetylcholine (ACh) from the presynaptic neuron into the synaptic cleft.[3]
-
Muscarinic Receptor Activation: The released ACh then binds to muscarinic receptors on gastrointestinal smooth muscle cells, triggering depolarization and contraction.
This enhanced cholinergic activity increases the tone of the lower esophageal sphincter, enhances the amplitude of gastric contractions, and improves antroduodenal coordination, ultimately accelerating gastric emptying and intestinal transit.[1][10]
Pharmacological Profile
Quantitative Receptor Binding and Potency
Cisapride demonstrates high affinity and potency at the 5-HT4 receptor. It is more potent in competing for 5-HT4 receptors than serotonin itself and other prokinetic agents like mosapride (B1662829) and metoclopramide.[11]
| Parameter | Value | Species/Tissue | Comments | Reference |
| EC50 | 140 nM | - | Potency for 5-HT4 receptor agonism. | [12] |
| Relative Potency | 1.9x > 5-HT | Guinea pig striatum | Competitive binding vs. ³H-GR113808. | [11] |
| Relative Potency | 4.3x > Mosapride | Guinea pig striatum | Competitive binding vs. ³H-GR113808. | [11] |
| Relative Potency | 26x > Metoclopramide | Guinea pig striatum | Competitive binding vs. ³H-GR113808. | [11] |
EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[13]
Receptor Selectivity Profile
While its therapeutic action is via the 5-HT4 receptor, cisapride's clinical utility is limited by its lack of selectivity. It exhibits significant affinity for other receptors and, most critically, for the human ether-a-go-go-related gene (hERG) potassium channel, which is the primary cause of its cardiotoxicity.[6][14]
| Receptor/Channel | Activity | Value (IC50) | Comments | Reference |
| 5-HT4 | Agonist | EC50 = 140 nM | Primary therapeutic target. | [12] |
| hERG K+ Channel | Inhibitor/Blocker | 9.4 nM | Responsible for QT prolongation. | [12] |
| 5-HT3A | Agonist | - | Also contributes to GI effects. | [1] |
| 5-HT2A | Agonist | - | Minor activity. | [1] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[13]
Experimental Protocols
Radioligand Binding Assay for 5-HT4 Receptors
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of cisapride for the 5-HT4 receptor using a radiolabeled antagonist.
Objective: To quantify the binding affinity of cisapride by measuring its ability to displace a known high-affinity radioligand, [³H]-GR113808, from 5-HT4 receptors in a membrane preparation.[15][16]
Materials:
-
Receptor Source: Guinea pig striatum or hippocampus homogenates, or cells expressing cloned 5-HT4 receptors.[15]
-
Radioligand: [³H]-GR113808 (a selective 5-HT4 antagonist).[15]
-
Test Compound: this compound.
-
Non-specific Control: A high concentration of an unlabeled 5-HT4 antagonist (e.g., 20 µM GR113808) or agonist.[17]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[18]
-
Instrumentation: Filtration apparatus with glass fiber filters (e.g., Whatman GF/C), scintillation counter.[19]
Methodology:
-
Membrane Preparation: a. Homogenize tissue (e.g., guinea pig striatum) in ice-cold assay buffer.[19] b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[19] c. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[17][19] d. Resuspend the pellet in fresh assay buffer and determine the protein concentration (e.g., Bradford assay).[17]
-
Assay Setup (in triplicate): a. Prepare a series of dilutions of unlabeled cisapride. b. To assay tubes, add: assay buffer, a fixed concentration of [³H]-GR113808 (typically at its Kd value, ~0.1-0.2 nM), and the membrane preparation (50-100 µg protein).[15][17] c. For Total Binding tubes, add vehicle instead of cisapride. d. For Non-specific Binding tubes, add a saturating concentration of unlabeled GR113808.[17] e. For Competition tubes, add the various concentrations of cisapride.
-
Incubation: Incubate tubes for 60 minutes at room temperature to allow binding to reach equilibrium.[18][19]
-
Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash filters quickly with ice-cold buffer to remove unbound radioligand.[19]
-
Quantification: Place filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.[19]
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of cisapride to generate a competition curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol describes a cell-based functional assay to determine the potency (EC50) of cisapride in stimulating 5-HT4 receptor-mediated signaling.
Objective: To quantify the ability of cisapride to increase intracellular cAMP levels in cells expressing the 5-HT4 receptor.[20][21]
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293, COS-7).[17][22]
-
Test Compound: this compound.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[20]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.[22]
-
cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or LANCE).[23]
-
Instrumentation: Plate reader compatible with the chosen detection kit.
Methodology:
-
Cell Culture: a. Plate the 5-HT4 receptor-expressing cells in a suitable microplate (e.g., 96-well) and culture overnight to allow for adherence.[22]
-
Assay Setup: a. Wash the cells with assay buffer.[22] b. Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) in assay buffer for a short period (e.g., 15-30 minutes) at 37°C to inhibit cAMP breakdown.[20][22]
-
Compound Stimulation: a. Prepare a serial dilution of cisapride. b. Add the different concentrations of cisapride to the wells. Include a vehicle control (basal level) and a positive control (e.g., forskolin, a direct adenylyl cyclase activator). c. Incubate for a defined period (e.g., 30 minutes) at 37°C.[20]
-
Cell Lysis and cAMP Detection: a. Lyse the cells using the lysis buffer provided in the detection kit. b. Perform the cAMP measurement according to the manufacturer's protocol. This typically involves competitive binding between cellular cAMP and a labeled cAMP tracer.[23]
-
Data Analysis: a. Generate a standard curve using known cAMP concentrations. b. Quantify the cAMP concentration in each well. c. Plot the cAMP concentration against the log concentration of cisapride to generate a dose-response curve and determine the EC50 value.
In Vitro and In Vivo Functional Assays
The functional consequences of cisapride's 5-HT4 agonism are confirmed in various functional assays:
-
In Vitro Isolated Tissue Preparations: In guinea pig gastroduodenal preparations, cisapride (10⁻⁷–10⁻⁶ M) enhances the amplitude of peristaltic waves and improves antroduodenal coordination.[10] This effect is blocked by atropine, confirming its cholinergic mechanism.[10]
-
In Vivo Motility Studies: In conscious dogs, oral administration of cisapride (0.08–5 mg/kg) enhances the amplitude and coordination of antral and duodenal contractions.[10] It also accelerates the gastric emptying of both liquid and solid meals.[10] Studies in patients with functional dyspepsia using fluoroscopy have also demonstrated that cisapride significantly improves antral contractility and enhances gastric emptying compared to placebo.[24]
Conclusion
This compound is a potent 5-HT4 receptor agonist that effectively stimulates gastrointestinal motility by enhancing cholinergic neurotransmission in the myenteric plexus. Its mechanism of action via the Gs-adenylyl cyclase-cAMP pathway is well-characterized. While its efficacy as a prokinetic agent is clear, its clinical application has been curtailed by a lack of receptor selectivity, leading to significant cardiovascular risks through hERG channel blockade. The detailed study of cisapride has been instrumental in understanding 5-HT4 receptor pharmacology and has guided the development of newer, more selective 5-HT4 agonists with improved safety profiles for the treatment of gastrointestinal motility disorders.[6][14]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cisapride | 81098-60-4 [chemicalbook.com]
- 5. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzamide, 4-amino-5-chloro-N-[(3R,4S)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxy-, hydrate (1:1), rel- | C23H31ClFN3O5 | CID 656684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of cisapride on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 14. graphyonline.com [graphyonline.com]
- 15. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 19. benchchem.com [benchchem.com]
- 20. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 5-HT4 receptor activation induces relaxation and associated cAMP generation in rat esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 24. A double-blind fluoroscopic study of cisapride on gastrointestinal motility in patients with functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]
Cisapride Monohydrate: A Deep Dive into its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Cisapride (B12094), a once widely used gastroprokinetic agent, presents a compelling case study in the critical balance between therapeutic efficacy and off-target effects. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of cisapride monohydrate, focusing on its dual activity as a potent serotonin (B10506) 5-HT4 receptor agonist and a significant inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Understanding this SAR is crucial for the design of safer gastrointestinal drugs.
Core Structure and Pharmacological Profile
Cisapride is a substituted benzamide (B126) derivative with a complex structure that can be dissected into three key moieties: a substituted benzamide ring, a central piperidine (B6355638) core, and a (4-fluorophenoxy)propyl side chain. Its prokinetic effects stem from its agonist activity at 5-HT4 receptors in the enteric nervous system, which enhances acetylcholine (B1216132) release and stimulates gastrointestinal motility.[1][2] However, its clinical use was severely restricted due to its potent blockade of the hERG potassium channel, leading to QT interval prolongation and an increased risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes.[3]
Quantitative Structure-Activity Relationship (SAR) Analysis
The development of safer prokinetic agents has been guided by systematic modifications of the cisapride structure to dissociate 5-HT4 receptor agonism from hERG channel inhibition. The following table summarizes the quantitative SAR data for cisapride and several key analogs.
| Compound | 5-HT4 Receptor Affinity/Potency | hERG Channel Inhibition |
| Cisapride | EC50: 140 nM[4] | IC50: 9.4 nM[4] |
| Mosapride | Lower affinity than cisapride | Significantly weaker hERG blocker than cisapride |
| Prucalopride (B966) | High affinity 5-HT4 agonist | Negligible hERG affinity at therapeutic concentrations[3] |
| CJ-033466 | Higher 5-HT4 agonism than cisapride | Weaker hERG blocker than cisapride |
| Velusetrag (B1683485) | Potent and selective 5-HT4 agonist | No significant hERG inhibition[1] |
| TD-8954 | Potent and selective 5-HT4 agonist | No significant hERG inhibition[1] |
Key SAR Insights:
-
Benzamide Moiety: The 4-amino-5-chloro-2-methoxybenzamide (B2938741) portion of cisapride is crucial for its high affinity for the 5-HT4 receptor. Modifications to this ring can significantly impact agonist activity.
-
Piperidine Core: The central piperidine ring and its substituents play a critical role in orienting the molecule within the binding pockets of both the 5-HT4 receptor and the hERG channel.
-
(4-fluorophenoxy)propyl Side Chain: This lipophilic side chain is a major contributor to the high hERG affinity of cisapride. Analogs with modifications to this chain, such as its replacement with more polar or structurally different groups (as seen in prucalopride and other newer agents), have demonstrated a significant reduction in hERG blockade while maintaining or even improving 5-HT4 receptor agonism.[3]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of the pharmacological properties of cisapride and its analogs.
5-HT4 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a compound for the 5-HT4 receptor.
1. Membrane Preparation:
- Guinea pig striatum is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at low speed to remove large debris.
- The supernatant is then centrifuged at high speed to pellet the cell membranes.
- The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
- Membrane homogenates are incubated with a specific 5-HT4 receptor radioligand, typically [3H]-GR113808, and varying concentrations of the test compound.
- The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
- Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT4 antagonist.
3. Separation and Detection:
- The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- The filters are washed with ice-cold buffer to remove unbound radioactivity.
- The radioactivity retained on the filters is measured by liquid scintillation counting.
4. Data Analysis:
- The specific binding is calculated by subtracting non-specific binding from total binding.
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
- The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
hERG Potassium Channel Whole-Cell Patch-Clamp Assay
This electrophysiological assay directly measures the inhibitory effect of a compound on the hERG channel current.
1. Cell Culture:
- A mammalian cell line stably expressing the hERG channel (e.g., HEK-293 cells) is used.
- Cells are cultured under standard conditions.
2. Electrophysiological Recording:
- The whole-cell patch-clamp technique is employed to record ionic currents from single cells.
- Cells are bathed in an external solution, and a glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
- The membrane is then ruptured to allow electrical access to the cell interior.
3. Voltage-Clamp Protocol:
- A specific voltage-clamp protocol is applied to the cell to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.
- The cell is perfused with the external solution containing different concentrations of the test compound.
4. Data Analysis:
- The amplitude of the hERG tail current is measured before and after the application of the test compound.
- The percentage of current inhibition is calculated for each concentration of the compound.
- The IC50 value is determined by fitting the concentration-response data to a Hill equation.
Visualizing Key Pathways and Processes
5-HT4 Receptor Signaling Pathway
Caption: 5-HT4 receptor activation by cisapride leads to increased GI motility.
Experimental Workflow for Cisapride Analog Evaluation
Caption: Workflow for the synthesis and evaluation of cisapride analogs.
Cisapride SAR Summary
Caption: Key structural determinants of cisapride's dual pharmacology.
Conclusion
The structure-activity relationship of this compound serves as a critical lesson in modern drug development, highlighting the importance of early and thorough off-target liability screening. By understanding the specific molecular features that contribute to both desired 5-HT4 receptor agonism and undesired hERG channel blockade, researchers have successfully designed a new generation of safer and more selective gastroprokinetic agents. This in-depth guide provides the foundational knowledge and experimental framework necessary for professionals in the field to continue to innovate and develop improved therapeutics for gastrointestinal motility disorders.
References
- 1. An in vitro investigation of the cardiovascular effects of the 5-HT(4) receptor selective agonists, velusetrag and TD-8954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
The Pharmacokinetics of Cisapride Monohydrate: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of cisapride (B12094) monohydrate in various animal models. Cisapride, a gastroprokinetic agent, has been studied in several species to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of cisapride monohydrate in different animal models after intravenous (IV) and oral (PO) administration. These values have been compiled from various preclinical studies and offer a comparative look at the drug's behavior across species.
Table 1: Pharmacokinetic Parameters of Cisapride in Rats
| Parameter | IV Administration (5 mg/kg) | Oral Administration (10 mg/kg) |
| Cmax | - | Male: 0.87 ± 0.28 µg/mLFemale: 2.2 µg/mL |
| Tmax | - | Male: ≤ 0.25 hFemale: ≤ 0.5 h |
| AUC | - | Male: 0.76 µg·h/mLFemale: 2.44 µg·h/mL |
| Half-life (t½) | ~1-2 h[1][2] | ~1-2 h[1][2] |
| Bioavailability (F) | - | 23% (in solution)[1][2] |
| Clearance (Cl) | 91 mL/min/kg[1][2] | - |
| Volume of Distribution (Vdss) | 4.7 L/kg[1][2] | - |
Table 2: Pharmacokinetic Parameters of Cisapride in Dogs (Beagles)
| Parameter | IV Administration (0.63 mg/kg) | Oral Administration (0.31 - 10 mg/kg) |
| Cmax | - | Dose-dependent |
| Tmax | - | 1-4 hours[3] |
| AUC | - | Dose-dependent |
| Half-life (t½) | Distribution: 1.0 hElimination: 5.4 h[4] | 4.9 h[4] |
| Bioavailability (F) | - | 53% (in solution)[1][2] |
| Clearance (Cl) | 4.2 mL/min/kg[1][2] or 3.0 ml/kg/min[4] | - |
| Volume of Distribution (Vdss) | 0.82 L/kg[1][2] or 0.64 L/kg[4] | - |
Table 3: Pharmacokinetic Parameters of Cisapride in Cats
| Parameter | IV Administration (1 mg/kg) | Oral Administration (2 mg/kg) |
| Cmax | 421.30 ± 155.37 ng/mL (C0)[5][6] | 73.32 ± 16.59 ng/mL[5][6] |
| Tmax | - | - |
| AUC | - | - |
| Half-life (t½) | 5.19 ± 3.77 h[5][6] | 5.27 ± 3.16 h[5][6] |
| Bioavailability (F) | - | 29.0 ± 22.6%[5][6] |
| Clearance (Cl) | 15 ± 0.67 mL/kg/min[5][6] | - |
| Volume of Distribution (Vdss) | - | - |
Table 4: Pharmacokinetic Parameters of Cisapride in Horses
| Parameter | IV Administration (0.1 mg/kg) | Intragastric Administration (0.1 - 0.4 mg/kg) |
| Cmax | 221.4 ng/mL[7] | Dose-dependent |
| Tmax | - | - |
| AUC | - | Dose-dependent |
| Half-life (t½) | 1.9 h[7] or 2.12 h[8] | 2.06 h[8] |
| Bioavailability (F) | - | ~50%[8] |
| Clearance (Cl) | 494 ± 43.6 mL/h/kg[8] | - |
| Volume of Distribution (Vdss) | 1471 ± 578 mL/kg[8] | - |
Experimental Protocols
A well-defined experimental protocol is crucial for obtaining reliable pharmacokinetic data. The following is a representative methodology for a pharmacokinetic study of cisapride in an animal model, synthesized from various published studies.
Animal Model and Housing
-
Species: Beagle dogs are a commonly used non-rodent species for pharmacokinetic studies.
-
Health Status: Healthy, adult male and female dogs with body weights ranging from 8-12 kg are selected. Animals are acclimatized to the laboratory conditions for at least one week prior to the study.
-
Housing: Animals are housed in individual cages with controlled temperature (20-25°C) and a 12-hour light/dark cycle.
-
Diet: Standard laboratory dog chow is provided, and water is available ad libitum. Animals are typically fasted overnight before drug administration.
Drug Formulation and Administration
-
Intravenous (IV) Formulation: this compound is dissolved in a suitable vehicle, such as a mixture of 5% DMSO, 40% PEG400, and 55% saline, to achieve the desired concentration for dosing.[8]
-
Oral (PO) Formulation: For oral administration, this compound can be suspended in a vehicle like 0.5% methylcellulose (B11928114) in water or administered in gelatin capsules.[8]
-
Dosing:
Blood Sample Collection
-
Cannulation: For serial blood sampling, a catheter may be placed in a peripheral vein (e.g., cephalic or saphenous vein).
-
Sampling Time Points: Blood samples (approximately 1-2 mL) are collected at predetermined time points.
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., K2-EDTA). The samples are then centrifuged at approximately 3000 x g for 10 minutes at 4°C to separate the plasma. The plasma is transferred to labeled cryovials and stored at -80°C until analysis.[8]
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Plasma samples are prepared for analysis using a protein precipitation method. An internal standard is added to the plasma sample, followed by the addition of a precipitating agent like acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.[8]
-
Chromatographic Conditions:
-
Instrumentation: A validated High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence or UV detector is used.[1][9]
-
Column: A reverse-phase C18 column is commonly employed for the separation of cisapride.[1][2]
-
Mobile Phase: A mixture of a buffer solution (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) is used as the mobile phase. The exact ratio and pH are optimized for optimal separation.[9]
-
Detection:
-
-
Quantification: The concentration of cisapride in the plasma samples is determined by comparing the peak area of cisapride to that of the internal standard against a standard curve prepared in blank plasma.[8]
Signaling Pathway and Experimental Workflow
Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, generated using the DOT language, illustrate the signaling pathway of cisapride and a typical experimental workflow for a pharmacokinetic study.
Cisapride Signaling Pathway for Gastrointestinal Motility
Caption: Cisapride acts as a 5-HT4 receptor agonist in the myenteric plexus, leading to increased acetylcholine release and subsequent smooth muscle contraction.
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: A typical workflow for a preclinical pharmacokinetic study, from protocol design to final reporting.
This guide provides a foundational understanding of the pharmacokinetics of this compound in key animal models. The data and methodologies presented herein are intended to support researchers and scientists in the design and interpretation of their own studies in the field of drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. HPLC determination of the concentration of cisapride in human pla...: Ingenta Connect [ingentaconnect.com]
- 6. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. vettimes.com [vettimes.com]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
A Comprehensive Technical Guide to Cisapride Monohydrate for Gastrointestinal Motility Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisapride (B12094) monohydrate is a substituted piperidinyl benzamide (B126) derivative that has been extensively studied for its potent prokinetic effects on the gastrointestinal (GI) tract.[1] Initially developed for clinical use to treat conditions such as gastroesophageal reflux disease (GERD) and gastroparesis, its application has been severely restricted in many countries due to significant cardiovascular side effects.[2][3] This has transitioned cisapride into a valuable, albeit complex, tool for preclinical and basic research. Its well-characterized mechanism of action makes it an important reference compound for investigating GI motility, serotonergic pathways, and the development of new prokinetic agents with improved safety profiles.
This technical guide provides an in-depth overview of cisapride monohydrate, focusing on its core pharmacology, established experimental protocols for its use in research, and critical safety considerations.
Core Mechanism of Action
Cisapride's primary prokinetic activity stems from its function as a selective serotonin (B10506) 5-HT₄ receptor agonist.[3][4] Its mechanism does not involve direct stimulation of smooth muscle but rather modulates the physiological release of neurotransmitters within the enteric nervous system.[2]
Key Steps in the Signaling Pathway:
-
5-HT₄ Receptor Agonism: Cisapride binds to and activates 5-HT₄ receptors located on presynaptic cholinergic neurons within the myenteric plexus of the gut wall.[2][3][4]
-
Enhanced Acetylcholine (B1216132) Release: Activation of these receptors facilitates the release of acetylcholine (ACh) from the nerve terminals.[1][2][3][4]
-
Muscarinic Receptor Stimulation: The released ACh then acts on muscarinic receptors on gastrointestinal smooth muscle cells.
-
Increased Motility: This stimulation leads to increased tone and amplitude of gastric contractions, relaxation of the pyloric sphincter, and enhanced peristalsis of the duodenum and jejunum, which collectively accelerate gastric emptying and intestinal transit.[4]
Cisapride also exhibits some affinity for 5-HT₃ receptors and has been shown to be a potent inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel, which is unrelated to its prokinetic effects but central to its cardiotoxicity.[2][3][5][6]
Pharmacokinetic and Pharmacodynamic Data
The following tables summarize key quantitative data for cisapride, compiled from various preclinical and clinical studies. These values are essential for designing experiments and interpreting results.
Table 1: Pharmacokinetic Parameters of Cisapride
| Parameter | Species | Value | Reference(s) |
| Absolute Bioavailability | Human | 35-40% | [4] |
| Protein Binding | Human | 97.5% | [4] |
| Metabolism | Human | Hepatic (extensively via CYP3A4) | [4] |
| Elimination Half-Life (t½) | Human | 6-12 hours | [3] |
| Human (hemodialysis) | 9.6 ± 3.3 hours | [7] | |
| Dog | 4.9 - 5.4 hours | [8] | |
| Peak Plasma Conc. (Cmax) | Human (10 mg oral) | (-)-cisapride: 30 ± 13.6 ng/mL | [9] |
| (+)-cisapride: 10.5 ± 3.4 ng/mL | [9] | ||
| Time to Peak (Tmax) | Human | ~1-2 hours | [3] |
| Volume of Distribution (Vd) | Human (hemodialysis) | 4.8 ± 3.3 L/kg | [7] |
| Dog | 0.64 L/kg | [8] | |
| Total Oral Plasma Clearance | Human (hemodialysis) | 380 ± 161 mL/min | [7] |
Table 2: In Vitro Pharmacodynamic Data
| Parameter | Assay / Tissue | Value | Reference(s) |
| Receptor Binding (Ki) | 5-HT₄ (guinea pig striatum) | More potent than 5-HT | [10] |
| Functional Activity (EC₅₀/IC₅₀) | Guinea Pig Ileum (contraction) | Stimulatory at 4, 40, 400 nM | [11] |
| Guinea Pig Ileum (propulsion) | Enhanced at 100 nM - 3 µM | [12] | |
| Guinea Pig Antrum (contraction) | Stimulatory at 4, 40, 400 nM | [11] | |
| Feline Colon (contraction) | Stimulatory at 10⁻⁹ to 10⁻⁶ M | [13] | |
| Off-Target Activity (IC₅₀) | hERG K+ Channel Block | 6.70 - 44.5 nM | [6] |
| Kv1.5 K+ Channel Block | 21.2 µM | [6] |
Detailed Experimental Protocols
Protocol 1: Isolated Tissue Bath Assay for GI Smooth Muscle Contractility
This in vitro protocol is fundamental for assessing the direct or indirect effects of cisapride on GI smooth muscle contractility.[13][14][15] The guinea pig ileum is a classic model for this purpose.
Objective: To determine the dose-response relationship of this compound on the contractility of isolated guinea pig ileal smooth muscle.
Materials:
-
Guinea pig
-
Krebs-Henseleit buffer solution (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11)
-
This compound stock solution
-
Isolated organ bath system with thermoregulation (37°C)[13]
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
Isometric force transducers and data acquisition system[13]
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Immediately perform a laparotomy and isolate a terminal section of the ileum.
-
Place the tissue in cold, oxygenated Krebs-Henseleit buffer.
-
Gently remove mesenteric attachments and luminal contents.
-
Cut the ileum into segments of 2-3 cm in length.
-
-
Mounting:
-
Suspend each ileal segment vertically in an organ bath chamber (10-20 mL volume) containing Krebs-Henseleit buffer, continuously gassed with carbogen and maintained at 37°C.[13]
-
Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer using silk thread.
-
-
Equilibration:
-
Apply an initial resting tension of 1.0 gram.
-
Allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes. Adjust tension as needed to maintain the 1.0 g baseline.
-
-
Experimentation:
-
Record a stable baseline activity for 10-15 minutes.
-
Construct a cumulative concentration-response curve by adding cisapride directly to the bath in increasing concentrations (e.g., 1 nM to 10 µM) at regular intervals, allowing the response to each concentration to plateau before adding the next.
-
To investigate the mechanism, pre-incubate separate tissue preparations with antagonists like atropine (B194438) (a muscarinic antagonist) or tetrodotoxin (B1210768) (a neuronal blocker) for 20-30 minutes before repeating the cisapride concentration-response curve.[13][16]
-
-
Data Analysis:
-
Measure the peak contractile force (in grams or millinewtons) at each concentration.
-
Normalize the data to a maximal response (e.g., from a high concentration of KCl or acetylcholine).
-
Plot the concentration-response curve and calculate the EC₅₀ value.
-
Protocol 2: In Vivo Charcoal Meal Transit Assay
This in vivo model is widely used to assess the effects of test compounds on overall gastrointestinal transit time in small animals.[17]
Objective: To evaluate the effect of this compound on gastrointestinal transit in mice.
Materials:
-
Mice (e.g., C57BL/6 or Swiss Webster), fasted overnight with free access to water.
-
This compound solution/suspension for oral or IP administration.
-
Vehicle control (e.g., 0.5% methylcellulose).
-
Charcoal meal: 5% activated charcoal in 10% gum arabic or methylcellulose.
-
Oral gavage needles.
-
Ruler.
Methodology:
-
Animal Preparation:
-
Fast mice for 12-18 hours before the experiment, ensuring free access to water to prevent dehydration.
-
Weigh and randomize mice into treatment groups (e.g., Vehicle, Cisapride 1 mg/kg, Cisapride 5 mg/kg).
-
-
Drug Administration:
-
Administer cisapride or vehicle control via the desired route (e.g., oral gavage or intraperitoneal injection). A typical pre-treatment time is 30-60 minutes.
-
-
Charcoal Meal Administration:
-
At the end of the pre-treatment period, administer a fixed volume (e.g., 0.2 mL) of the charcoal meal to each mouse via oral gavage.
-
Record the exact time of administration.
-
-
Transit Measurement:
-
After a set period (e.g., 20-30 minutes), humanely euthanize the mice by an approved method (e.g., cervical dislocation or CO₂ asphyxiation).
-
Immediately perform a laparotomy and carefully expose the entire gastrointestinal tract from the stomach to the cecum.
-
Excise the small intestine, from the pyloric sphincter to the ileocecal junction, being careful not to stretch the tissue.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal column.
-
-
Data Analysis:
-
Calculate the gastrointestinal transit as a percentage for each animal:
-
% Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
-
Compare the mean % transit between the vehicle and cisapride-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Critical Safety Considerations for Researchers
The primary safety concern with cisapride is its potential for cardiotoxicity.[2][18] Researchers must be aware of its off-target effects:
-
hERG Channel Blockade: Cisapride is a high-affinity blocker of the hERG potassium channel.[6] This action can delay cardiac repolarization, leading to a prolongation of the QT interval on an electrocardiogram.
-
Arrhythmia Risk: QT prolongation significantly increases the risk of a life-threatening ventricular tachyarrhythmia known as Torsades de Pointes.[6][19]
-
CYP3A4 Interactions: Cisapride is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[4] Co-administration with potent inhibitors of this enzyme (e.g., ketoconazole, erythromycin, grapefruit juice) can dramatically increase plasma concentrations of cisapride, thereby amplifying the risk of cardiotoxicity.[9]
When conducting in vivo studies, especially in higher-order animals, researchers should consider incorporating cardiovascular monitoring to assess for potential cardiac effects.
Conclusion
This compound remains a cornerstone research tool for the study of gastrointestinal motility. Its well-defined action as a 5-HT₄ agonist provides a reliable mechanism for stimulating cholinergic pathways and enhancing peristalsis. While its clinical use has been curtailed, its value in preclinical models for elucidating the complexities of enteric neurotransmission and for benchmarking novel prokinetic compounds is undisputed. Researchers utilizing cisapride must pair its potent efficacy with a thorough understanding of its significant off-target cardiac liabilities to ensure safe handling and accurate interpretation of experimental data.
References
- 1. Cisapride. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of cisapride in patients undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective pharmacokinetics of cisapride in healthy volunteers and the effect of repeated administration of grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect and mechanism of the prokinetic action of cisapride on gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of cisapride on cholinergic neurotransmission and propulsive motility in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of cisapride on feline colonic smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolated organ/tissue test – organ bath [panlab.com]
- 15. scireq.com [scireq.com]
- 16. Effect of cisapride on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. Cisapride: what can we learn from the rise and fall of a prokinetic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cisapride-induced prolongation of cardiac action potential and early afterdepolarizations in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of a Prokinetic Agent: A Technical Guide to the Discovery and Development of Cisapride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cisapride (B12094), a substituted benzamide (B126), emerged in the 1980s as a promising prokinetic agent, effectively addressing a range of gastrointestinal motility disorders. Its development was driven by the need for a therapeutic that could enhance gastrointestinal transit without the central nervous system side effects associated with existing treatments like metoclopramide. This technical guide provides an in-depth analysis of the discovery, development, mechanism of action, and eventual market withdrawal of cisapride. We will explore its synthesis, the key in vitro and in vivo assays used to characterize its pharmacological profile, and the clinical trial data that supported its initial approval. A significant focus will be placed on the molecular interactions that defined its therapeutic efficacy as a serotonin (B10506) 5-HT₄ receptor agonist and its unfortunate off-target effect as a potent blocker of the hERG potassium channel, which led to serious cardiac adverse events and its ultimate decline. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering valuable lessons from the history of cisapride.
Introduction: The Quest for a Novel Prokinetic Agent
The development of cisapride was initiated by Janssen Pharmaceuticals in 1980 with the goal of creating a superior gastrointestinal prokinetic agent.[1] Existing therapies, such as metoclopramide, were associated with undesirable side effects, including extrapyramidal symptoms, due to their dopamine (B1211576) D₂ receptor antagonism. The rationale for cisapride's development was to create a compound that could physiologically stimulate the release of acetylcholine, the primary excitatory neurotransmitter in the myenteric plexus, thereby enhancing gut motility without directly interacting with dopamine receptors.[2] This led to the synthesis and screening of a series of substituted benzamide derivatives, culminating in the identification of cisapride.
Synthesis and Physicochemical Properties
Cisapride is a racemic mixture with the chemical name (±)-cis-4-amino-5-chloro-N-(1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl)-2-methoxybenzamide.[1] Its synthesis involves a multi-step process, a general overview of which is presented below.
General Synthesis Pathway
A common synthetic route for cisapride involves the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with cis-4-amino-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidine. The synthesis of the latter intermediate is a key challenge, often involving the stereoselective preparation of the cis-substituted piperidine (B6355638) ring. Various synthetic strategies have been described in the patent literature.
Experimental Protocol: Illustrative Synthesis of a Key Intermediate
The following is a generalized protocol based on patented synthesis routes for a key piperidine intermediate of cisapride:
-
Reductive Amination: 1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinone is reacted with benzylamine (B48309) under a hydrogen atmosphere in a suitable solvent.
-
Catalytic Debenzylation: The resulting N-benzyl intermediate is then subjected to catalytic debenzylation to yield cis-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-amine.
-
Amidation: The purified piperidine intermediate is then condensed with 4-amino-5-chloro-2-methoxybenzoic acid or its activated derivative (e.g., acyl chloride or mixed anhydride) to yield cisapride.
Note: This is a simplified representation. The actual industrial synthesis involves multiple steps of protection, deprotection, and purification to achieve the desired stereochemistry and purity.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₃H₂₉ClFN₃O₄ |
| Molar Mass | 465.95 g/mol |
| Bioavailability | 30-40%[1] |
| Protein Binding | 97.5%[3] |
| Metabolism | Hepatic (primarily via CYP3A4)[3] |
| Elimination Half-life | 10 hours[1] |
Pharmacological Profile: A Dual-Edged Sword
Cisapride's pharmacological activity is characterized by its potent agonism at serotonin 5-HT₄ receptors, which is responsible for its prokinetic effects, and its unintended high-affinity blockade of the hERG potassium channel, which underlies its cardiotoxicity.
Prokinetic Activity: 5-HT₄ Receptor Agonism
Cisapride's primary mechanism of action is the stimulation of 5-HT₄ receptors located on presynaptic cholinergic neurons in the myenteric plexus of the gastrointestinal tract.[3] This agonistic activity enhances the release of acetylcholine, leading to increased smooth muscle contraction and coordinated peristalsis throughout the upper and lower gastrointestinal tract.[3][4]
The affinity and efficacy of cisapride at the 5-HT₄ receptor were determined through various in vitro assays.
Experimental Protocol: 5-HT₄ Receptor Radioligand Binding Assay (Illustrative)
This protocol is a generalized representation based on standard methodologies for G-protein coupled receptor binding assays.
-
Membrane Preparation: Guinea pig striatal tissue, known to have a high density of 5-HT₄ receptors, is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membrane fraction. The final membrane pellet is resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled 5-HT₄ receptor antagonist (e.g., [³H]-GR113808) in the presence of varying concentrations of unlabeled cisapride.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of cisapride that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Experimental Protocol: Isolated Guinea Pig Ileum Motility Assay
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Contraction Measurement: The tissue is connected to an isometric force transducer to record contractile activity.
-
Drug Application: After an equilibration period, cumulative concentrations of cisapride are added to the organ bath.
-
Data Analysis: The increase in the amplitude and/or frequency of spontaneous contractions or the potentiation of electrically evoked contractions is measured to determine the EC₅₀ of cisapride.
| Parameter | Value | Assay |
| 5-HT₄ Receptor EC₅₀ | 140 nM[5] | Functional Assay |
| Guinea Pig Ileum EC₅₀ | 9.2 x 10⁻⁹ M[6] | Electrically Stimulated Contraction |
| Guinea Pig Colon EC₅₀ | 3.5 x 10⁻⁸ M[6] | Spontaneous Contraction |
Cardiotoxicity: hERG Channel Blockade
The clinical utility of cisapride was ultimately curtailed by the discovery of its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[7] The hERG channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of this channel leads to a prolongation of the QT interval on the electrocardiogram, which can precipitate a life-threatening arrhythmia known as Torsades de Pointes.[8]
The interaction of cisapride with the hERG channel was extensively studied using the whole-cell patch-clamp technique in cell lines stably expressing the hERG channel (e.g., HEK293 cells).
Experimental Protocol: hERG Channel Whole-Cell Patch-Clamp Assay
-
Cell Culture: HEK293 cells stably transfected with the hERG channel are cultured under standard conditions.
-
Electrophysiological Recording: A single cell is patched with a glass micropipette, and the whole-cell configuration is established. The membrane potential is clamped, and specific voltage protocols are applied to elicit hERG channel currents.
-
Drug Perfusion: A baseline recording of the hERG current is obtained, after which solutions containing increasing concentrations of cisapride are perfused over the cell.
-
Data Analysis: The inhibition of the hERG current at each concentration is measured, and the IC₅₀ value is determined by fitting the data to a concentration-response curve.
| Parameter | Value | Conditions |
| hERG IC₅₀ | 6.5 nM[9] | HEK293 cells, 22°C |
| hERG IC₅₀ | 9.4 nM[5] | Not specified |
| hERG IC₅₀ | 44.5 nM[10] | Mammalian cells |
Clinical Development and Efficacy
Cisapride demonstrated efficacy in several gastrointestinal motility disorders in numerous clinical trials. It was shown to be superior to placebo in improving symptoms and objective measures of motility in conditions such as gastroparesis, gastroesophageal reflux disease (GERD), and non-ulcer dyspepsia.[11]
Clinical Trials in Gastroparesis
| Trial | Number of Patients | Dosage | Duration | Key Findings |
| Camilleri et al. (1989)[12] | 26 | 10 mg t.i.d. | 6 weeks | Significant increase in gastric emptying of solids (p < 0.05) compared to placebo. |
| Abell et al. (1991)[13] | 11 | 30-60 mg/day | 12.6 months | Significant improvement in symptom score (p < 0.002) and gastric emptying half-time (p < 0.05). |
Structure-Activity Relationship (SAR)
The prokinetic activity and hERG channel affinity of cisapride are dictated by its chemical structure. The 4-amino-5-chloro-2-methoxybenzoyl moiety is crucial for 5-HT₄ receptor interaction, a feature shared with other benzamide prokinetics like metoclopramide. The piperidine ring and the N-alkyl substituent also play significant roles in receptor binding and off-target effects. SAR studies have shown that modifications to the N-alkyl chain can modulate the affinity for both the 5-HT₄ receptor and the hERG channel. Shorter alkyl chains have been explored in analogs to reduce hERG liability while attempting to maintain prokinetic efficacy.
Visualizing the Pathways and Processes
Cisapride's Mechanism of Action
Caption: Cisapride's prokinetic mechanism of action.
The Path to Cardiotoxicity
Caption: The mechanism of cisapride-induced cardiotoxicity.
Drug Development and Withdrawal Workflow
Caption: The lifecycle of cisapride from discovery to withdrawal.
Conclusion: Lessons Learned from Cisapride
The story of cisapride serves as a critical case study in drug development. It highlights the importance of thorough preclinical safety pharmacology, particularly the assessment of off-target effects on ion channels like hERG. While cisapride demonstrated significant therapeutic potential for a genuine medical need, its unforeseen cardiotoxicity led to its downfall. This experience has profoundly influenced regulatory requirements for drug safety testing, with hERG channel screening now being a mandatory step in the development of new chemical entities. The development of subsequent prokinetic agents has been heavily guided by the lessons learned from cisapride, with a strong emphasis on selectivity for the 5-HT₄ receptor and a clean cardiovascular safety profile. The rise and fall of cisapride underscores the delicate balance between therapeutic efficacy and patient safety that is central to the process of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rehabilitating drug-induced long-QT promoters: In-silico design of hERG-neutral cisapride analogues with retained pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Position of aromatic residues in the S6 domain, not inactivation, dictates cisapride sensitivity of HERG and eag potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guinea Pig Ileum [sheffbp.co.uk]
- 9. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. [Development of a new gastrointestinal prokinetic; pharmacology of cisapride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
In Vitro Characterization of Cisapride Monohydrate: A Technical Guide
Introduction
Cisapride (B12094) monohydrate is a substituted piperidinyl benzamide (B126) compound recognized for its gastroprokinetic properties.[1][2] It was developed to enhance motility throughout the gastrointestinal tract and has been used in the management of conditions such as gastroesophageal reflux disease (GERD) and gastroparesis.[2][3] The primary mechanism of action for its prokinetic effects is the agonism of serotonin (B10506) 5-HT4 receptors, which facilitates the release of acetylcholine (B1216132) in the myenteric plexus.[4][5][6][7]
Despite its efficacy, cisapride's use has been significantly restricted or withdrawn in many countries due to safety concerns.[1][6] A major liability is its propensity to cause cardiac arrhythmias, specifically long QT syndrome and Torsades de Pointes.[8][9] This cardiotoxicity is a direct result of its high-affinity blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[9][10]
This technical guide provides a comprehensive overview of the in vitro characterization of cisapride monohydrate, focusing on its physicochemical properties, pharmacology, and pharmacokinetic profile. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented for clear interpretation.
Physicochemical Properties
The fundamental physicochemical characteristics of a drug substance are critical for formulation development and understanding its biological behavior. Cisapride is practically insoluble in water, a factor that influences its formulation and bioavailability.[1]
| Property | Value | Source |
| Chemical Name | (±)-cis-4-amino-5-chloro-N-(1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl)-2-methoxybenzamide monohydrate | [11][12] |
| Molecular Formula | C₂₃H₂₉ClFN₃O₄·H₂O | [12][13] |
| Molecular Weight | 483.96 g/mol | [12][13] |
| Anhydrous M.W. | 465.95 g/mol | [6] |
| Appearance | White to beige colored powder | [11] |
| Water Solubility | 2.71 mg/L; Practically insoluble | [1][5] |
| Aqueous Solubility | 0.37 mg/mL (in 0.1N HCl at 37°C) 2.76 mg/mL (in 0.01N HCl at 37°C) | [14] |
| LogP | 3.3 - 3.4 | [1][5] |
| pKa (Strongest Basic) | 8.24 | [5] |
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of this compound.
-
Preparation of Solutions: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and purified water to simulate physiological conditions.
-
Sample Addition: Add an excess amount of this compound powder to a clear glass vial for each buffer condition. The amount should be sufficient to ensure a saturated solution with visible solid material remaining.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.
-
Sample Collection and Analysis: Carefully collect an aliquot of the clear supernatant. Filter the sample through a 0.45-μm membrane filter to remove any remaining particulates.[15]
-
Quantification: Analyze the concentration of cisapride in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
-
Reporting: Express the solubility in units such as mg/mL or μg/mL for each condition tested.
Pharmacological Characterization
Cisapride's pharmacological profile is defined by a dual activity: its intended therapeutic action as a 5-HT4 receptor agonist and its unintended, dangerous action as a potent hERG channel blocker.
Primary Pharmacology: 5-HT4 Receptor Agonism
Cisapride acts as a selective agonist at serotonin 5-HT4 receptors.[6][16] Activation of these G-protein coupled receptors on enteric neurons in the myenteric plexus enhances the release of acetylcholine.[5][17] This increased acetylcholine stimulates muscarinic receptors on smooth muscle cells, leading to increased gastrointestinal motility and accelerated gastric emptying.[4][5][6]
References
- 1. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cisapride. An updated review of its pharmacology and therapeutic efficacy as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Cisapride - Wikipedia [en.wikipedia.org]
- 7. Articles [globalrx.com]
- 8. Stereoselective pharmacokinetics of cisapride in healthy volunteers and the effect of repeated administration of grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. This compound | 260779-88-2 | FC45139 | Biosynth [biosynth.com]
- 13. echemi.com [echemi.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. abap.co.in [abap.co.in]
- 16. CAS 260779-88-2: this compound | CymitQuimica [cymitquimica.com]
- 17. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
Cisapride Monohydrate and the Enteric Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisapride (B12094) monohydrate is a substituted benzamide (B126) derivative that was historically used as a prokinetic agent to enhance gastrointestinal (GI) motility.[1][2] Its primary mechanism of action is mediated through the enteric nervous system (ENS), the intrinsic neuronal network of the GI tract. This technical guide provides an in-depth overview of the pharmacological effects of cisapride monohydrate on the ENS, including its molecular interactions, physiological consequences, and the experimental methodologies used to elucidate these effects. While cisapride demonstrated efficacy in treating conditions like gastroparesis and gastroesophageal reflux disease (GERD), it was largely withdrawn from the market due to significant cardiovascular side effects.[2] Understanding its enteric mechanism of action remains crucial for the development of safer and more effective prokinetic drugs.
Core Mechanism of Action: 5-HT4 Receptor Agonism
Cisapride's primary prokinetic effect stems from its activity as a serotonin (B10506) 5-HT4 receptor agonist within the myenteric plexus of the ENS.[2] This agonism initiates a signaling cascade that ultimately enhances the release of acetylcholine (B1216132) (ACh) from enteric neurons.[2] The increased availability of ACh at the neuromuscular junction of the gut wall leads to stimulation of smooth muscle contraction and increased GI motility.[3]
Signaling Pathway of Cisapride-Induced Acetylcholine Release
Quantitative Pharmacological Data
The following tables summarize key quantitative data regarding the pharmacological activity of this compound.
Table 1: Receptor Binding and Functional Activity
| Parameter | Receptor/Channel | Species/System | Value | Reference(s) |
| EC50 | 5-HT4 Receptor | Guinea Pig Colon | 1.9 x 10-7 M | [3] |
| EC50 | 5-HT4 Receptor | General | 140 nM | [4] |
| EC50 | Electrically Stimulated Contraction | Guinea Pig Ileum | 9.2 x 10-9 M | [3] |
| EC50 | Contraction | Guinea Pig Ascending Colon | 3.5 x 10-8 M | [3] |
Table 2: hERG Channel Blockade and Cardiotoxicity
| Parameter | Channel | Species/System | Value | Reference(s) |
| IC50 | hERG K+ Channel | HEK293 Cells | 6.5 nM | [1][5] |
| IC50 | hERG K+ Channel | CHO-K1 Cells (20-22°C) | 16.4 nM | [6] |
| IC50 | hERG K+ Channel | CHO-K1 Cells (37°C) | 23.6 nM | [6] |
| IC50 | hERG K+ Channel | General | 9.4 nM | [4] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of cisapride on the enteric nervous system.
Whole-Cell Patch Clamp Electrophysiology for hERG Channel Inhibition
This protocol is used to measure the inhibitory effect of cisapride on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key factor in its cardiotoxicity.
1. Cell Preparation:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells stably transfected with the hERG channel are used.[5][6]
-
Cells are cultured under standard conditions and plated onto glass coverslips for recording.[6]
2. Solutions:
-
External Solution (Tyrode's solution): Contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 glucose, 10 HEPES. pH is adjusted to 7.4 with NaOH.[6]
-
Internal (Pipette) Solution: Contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. pH is adjusted to 7.2 with KOH.[6]
-
Cisapride Stock Solution: Prepared in a suitable solvent like DMSO and diluted to final concentrations in the external solution.
3. Recording Procedure:
-
Whole-cell patch-clamp recordings are performed at room temperature (20-22°C) or physiological temperature (37°C).[6]
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.
-
A holding potential of -80 mV is maintained.[5]
-
To elicit hERG currents, a depolarizing step to +20 mV for 2-5 seconds is applied, followed by a repolarizing step to -50 mV to record the tail current.[5][6]
-
The effect of cisapride is measured by perfusing the cells with increasing concentrations of the drug and recording the change in the tail current amplitude.
Isolated Tissue Bath for Intestinal Contractility
This ex vivo method assesses the direct effect of cisapride on the contractility of intestinal smooth muscle.
1. Tissue Preparation:
-
Segments of guinea pig ileum or colon are excised and placed in Krebs solution.[3][7]
-
The longitudinal muscle with the myenteric plexus attached is carefully dissected.
-
Tissue strips of approximately 1-2 cm are mounted in an organ bath containing Krebs solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.[8]
2. Measurement of Contraction:
-
One end of the tissue strip is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
The tissue is allowed to equilibrate under a resting tension of approximately 1 gram.[8]
-
Spontaneous or electrically evoked (via transmural nerve stimulation) contractions are recorded.[3]
3. Experimental Protocol:
-
A baseline of contractile activity is established.
-
Cisapride is added to the organ bath in a cumulative concentration-dependent manner.
-
The change in the force and frequency of contractions is measured to determine the EC50 value.[3]
-
To investigate the mechanism, the experiment can be repeated in the presence of antagonists such as atropine (B194438) (muscarinic receptor antagonist) or tetrodotoxin (B1210768) (neuronal sodium channel blocker).[3]
In Vivo Measurement of Gastrointestinal Transit
This in vivo assay evaluates the overall effect of cisapride on the rate of passage of contents through the GI tract.
1. Animal Model:
-
Animals are fasted overnight with free access to water before the experiment.
2. Transit Marker:
-
A non-absorbable marker is administered orally. Common markers include charcoal meal (a suspension of charcoal in a viscous solution like gum acacia) or radio-opaque markers.[11][12]
3. Experimental Procedure:
-
Animals are divided into control and treatment groups.
-
The treatment group receives cisapride orally or via injection at a predetermined time before the marker administration.[10]
-
The control group receives a vehicle.
-
After a set period (e.g., 20-30 minutes), the animals are euthanized.
-
The small intestine is carefully excised from the pylorus to the cecum.
-
The distance traveled by the marker from the pylorus is measured and expressed as a percentage of the total length of the small intestine.[12]
Acetylcholine Release Assay from Myenteric Plexus
This assay directly measures the effect of cisapride on the release of acetylcholine from enteric neurons.
1. Preparation of Myenteric Plexus-Longitudinal Muscle Strips:
-
As described in the isolated tissue bath protocol, longitudinal muscle strips with the myenteric plexus attached are prepared from the guinea pig ileum.[13]
2. Radiolabeling of Acetylcholine:
-
The tissue strips are incubated in Krebs solution containing [3H]-choline, which is taken up by the cholinergic neurons and converted into [3H]-acetylcholine.[14]
3. Measurement of Acetylcholine Release:
-
The radiolabeled tissue is placed in a superfusion chamber and continuously perfused with Krebs solution.
-
Samples of the perfusate are collected at regular intervals.
-
The release of [3H]-acetylcholine is stimulated by electrical field stimulation or by the addition of high potassium solution.
-
The effect of cisapride is determined by adding it to the perfusion solution and measuring the change in both basal and stimulated [3H]-acetylcholine release.
-
The radioactivity in the collected samples is measured using liquid scintillation counting.[14]
Mandatory Visualizations
Experimental Workflow for Isolated Tissue Contractility Study
Conclusion
This compound exerts its prokinetic effects on the gastrointestinal tract primarily by acting as a 5-HT4 receptor agonist on myenteric neurons, leading to enhanced acetylcholine release and subsequent smooth muscle contraction. While its clinical use has been curtailed due to cardiotoxicity associated with hERG channel blockade, the study of its mechanism of action has provided invaluable insights into the complex regulation of gastrointestinal motility by the enteric nervous system. The experimental protocols detailed in this guide represent the foundational methods for investigating the pharmacology of enteric neurotransmission and motility. Future drug development efforts for prokinetic agents will undoubtedly build upon the lessons learned from the rise and fall of cisapride, with a continued focus on maximizing efficacy on the enteric nervous system while minimizing off-target effects.
References
- 1. Blockage of the HERG human cardiac K+ channel by the gastrointestinal prokinetic agent cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Motor-stimulating properties of cisapride on isolated gastrointestinal preparations of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cisapride counteracts the anticholinergic effect of disopyramide on the guinea pig isolated small but not large intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prejunctional muscarinic (M1)-receptor interactions on guinea-pig ileum: lack of effect of cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cisapride prevents enteric bacterial overgrowth and translocation by improvement of intestinal motility in rats with acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of enterokinetic prucalopride on intestinal motility in fast rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [The effect of cisapride on intestinal transit] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
- 13. Effects of cisapride on cholinergic neurotransmission and propulsive motility in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evidence against an acetylcholine releasing action of cisapride in the human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Cisapride Monohydrate In Vitro Smooth Muscle Contraction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisapride (B12094) monohydrate is a gastroprokinetic agent that enhances gastrointestinal motility by acting primarily as a serotonin (B10506) 5-HT₄ receptor agonist.[1] This action facilitates the release of acetylcholine (B1216132) from the myenteric plexus, leading to increased smooth muscle contraction in the gastrointestinal tract.[1] These application notes provide a detailed protocol for conducting an in vitro smooth muscle contraction assay using cisapride monohydrate, a fundamental tool for studying its pharmacological properties and mechanism of action. The assay is crucial for researchers in pharmacology and drug development investigating prokinetic agents.
Mechanism of Action
Cisapride's primary mechanism involves the activation of 5-HT₄ receptors on enteric neurons.[1] This activation stimulates a signaling cascade that results in the enhanced release of acetylcholine (ACh) into the neuromuscular junction of the gut wall. ACh then binds to muscarinic receptors on the smooth muscle cells, triggering depolarization and subsequent muscle contraction. While this is the principal pathway, some studies suggest that cisapride may also exert direct effects on smooth muscle cells, although the cholinergic pathway is considered predominant.[2] A bell-shaped dose-response curve has been observed, with higher concentrations of cisapride potentially causing inhibitory effects.[2]
Signaling Pathway of Cisapride-Induced Smooth Muscle Contraction
References
Application Notes and Protocols for Cisapride Monohydrate in Isolated Guinea Pig Ileum Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of cisapride (B12094) monohydrate on isolated guinea pig ileum. This ex vivo model is a cornerstone for investigating gastrointestinal motility and the pharmacology of prokinetic agents.
Cisapride monohydrate is a substituted benzamide (B126) derivative known for its gastroprokinetic properties. It primarily acts as a selective serotonin (B10506) 5-HT4 receptor agonist in the myenteric plexus of the gut.[1][2][3] This agonism facilitates the release of acetylcholine (B1216132), a key neurotransmitter in mediating smooth muscle contraction and peristalsis.[4][5][6] The isolated guinea pig ileum preparation offers a robust and sensitive system to elucidate the mechanisms of action of compounds like cisapride and to quantify their potency and efficacy.
Data Presentation
The following tables summarize the quantitative effects of this compound on the isolated guinea pig ileum as reported in the literature.
Table 1: Concentration-Dependent Effects of Cisapride on Guinea Pig Ileum Motility
| Concentration Range | Observed Effect on Guinea Pig Ileum | Reference |
| 10⁻⁹ M - 10⁻⁶ M | Enhancement of amplitude of contractions and basal tone. | [7][8] |
| 10 nM - 1 µM | Increased amplitude of fast nicotinic excitatory postsynaptic potentials. | |
| 100 nM - 3 µM | Enhanced propulsive efficiency (peristalsis). | |
| > 1-5 µM | Reduction in muscle tone and nerve-mediated contractions. | [7][8] |
| 3 µM - 10 µM | Reduced amplitude of fast excitatory postsynaptic potentials. | |
| 6 µM or 10 µM | Depressant action on propulsive activity. |
Table 2: Potency of Cisapride in Guinea Pig Ileum Preparations
| Parameter | Value | Experimental Condition | Reference |
| EC₅₀ | 9.2 x 10⁻⁹ M | Enhancement of contractile response to electrical stimulation. | [8] |
| EC₅₀ | 1.9 x 10⁻⁷ M | Improved antroduodenal coordination. | [8] |
Experimental Protocols
A detailed methodology for the isolation and preparation of the guinea pig ileum for in vitro studies is provided below.
Protocol 1: Isolated Guinea Pig Ileum Preparation
1. Animal Euthanasia and Tissue Dissection:
-
Euthanize a guinea pig via a humane method, such as a blow to the head followed by exsanguination.[9]
-
Open the abdominal cavity to expose the gastrointestinal tract.
-
Locate the ileocecal junction and carefully excise a segment of the ileum (approximately 10-15 cm).[10]
2. Tissue Preparation:
-
Place the isolated ileum segment in a petri dish containing warm (32-37°C) Tyrode's solution, continuously aerated with carbogen (B8564812) (95% O₂, 5% CO₂).[10][11]
-
Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.[10]
-
Cut the ileum into smaller segments of 2-3 cm in length.[10]
-
Carefully trim away the mesentery.[10]
3. Organ Bath Setup:
-
Tie one end of an ileum segment to a tissue holder and the other end to an isometric force transducer.[9]
-
Mount the tissue in a temperature-controlled organ bath (32-37°C) containing Tyrode's solution and continuously bubble with carbogen.[10][11]
-
Apply an initial resting tension of approximately 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes.[10] During this period, wash the tissue with fresh Tyrode's solution every 15 minutes.
4. Composition of Tyrode's Solution:
| Substance | Concentration (g/L) | Molar Concentration (mM) |
| NaCl | 8.00 | 134 |
| KCl | 0.20 | 2.68 |
| CaCl₂ | 0.20 | 1.80 |
| MgCl₂ | 0.10 | 1.05 |
| NaHCO₃ | 1.00 | 11.9 |
| NaH₂PO₄ | 0.05 | 0.417 |
| Glucose | 1.00 | 5.56 |
Note: The solution should be freshly prepared and maintained at a pH of 7.2-7.4.[12][13]
Protocol 2: Evaluation of this compound Effects
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., distilled water or a small amount of DMSO, followed by dilution in Tyrode's solution).
2. Concentration-Response Curve Generation:
-
After the equilibration period, record a stable baseline of the ileum's contractile activity.
-
Add increasing concentrations of this compound to the organ bath in a cumulative or non-cumulative manner.
-
Allow the tissue to respond to each concentration until a stable plateau is reached before adding the next concentration.
-
Record the changes in contractile force (amplitude and frequency) using a data acquisition system.
3. Data Analysis:
-
Measure the amplitude of contraction at each cisapride concentration.
-
Express the responses as a percentage of the maximal contraction induced by a standard agonist (e.g., acetylcholine or histamine) or the maximal response to cisapride.
-
Plot the concentration-response curve and calculate the EC₅₀ value to determine the potency of cisapride.
Mandatory Visualizations
Signaling Pathway of Cisapride in Myenteric Neurons
Caption: Cisapride activates 5-HT4 receptors on myenteric neurons, leading to increased acetylcholine release and smooth muscle contraction.
Experimental Workflow for Isolated Guinea Pig Ileum Assay
Caption: Step-by-step workflow for the isolated guinea pig ileum experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Is the action of cisapride on the guinea-pig ileum mediated via 5-HT4 receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of cisapride on cholinergic neurotransmission and propulsive motility in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of 5-HT4 receptor activation on acetylcholine release in human large intestine with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cisapride counteracts the anticholinergic effect of disopyramide on the guinea pig isolated small but not large intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Motor-stimulating properties of cisapride on isolated gastrointestinal preparations of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guinea Pig Ileum [sheffbp.co.uk]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. Guinea Pig Ileum [sheffbp.co.uk]
- 12. Tyrode's solution - Wikipedia [en.wikipedia.org]
- 13. Tyrode's Solution - Elabscience® [elabscience.com]
Application Notes and Protocols for In Vivo Gastrointestinal Transit Models Using Cisapride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisapride (B12094) monohydrate is a prokinetic agent that enhances gastrointestinal motility by acting as a selective serotonin (B10506) 5-HT₄ receptor agonist.[1] This action facilitates the release of acetylcholine (B1216132) in the myenteric plexus, leading to increased esophageal sphincter pressure, accelerated gastric emptying, and enhanced intestinal and colonic transit.[2] These application notes provide detailed protocols for utilizing cisapride monohydrate in various in vivo models to study its effects on gastrointestinal transit. The protocols are designed for researchers in pharmacology, gastroenterology, and drug development who are investigating gut motility and potential therapeutic agents.
Mechanism of Action
Cisapride stimulates 5-HT₄ receptors on enteric neurons, which in turn promotes the release of acetylcholine (ACh).[1][2] ACh then acts on muscarinic receptors on smooth muscle cells, leading to increased contractility and coordinated peristaltic movements throughout the gastrointestinal tract.
References
Application Notes and Protocols: Electrophysiological Studies of Cisapride Monohydrate on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisapride (B12094) monohydrate, a gastrointestinal prokinetic agent, has been a subject of extensive electrophysiological investigation due to its significant effects on cardiac ion channels, which have been linked to proarrhythmic events. Understanding the interaction of cisapride with specific ion channels is crucial for assessing its safety profile and for the development of safer therapeutic alternatives. These application notes provide a comprehensive overview of the electrophysiological effects of cisapride on key ion channels, supported by detailed experimental protocols for researchers in the field.
The primary molecular target of cisapride responsible for its cardiotoxic side effects is the human Ether-à-go-go-Related Gene (hERG) potassium channel, which conducts the rapid component of the delayed rectifier potassium current (IKr) essential for cardiac repolarization.[1][2] Blockade of the hERG channel by cisapride can lead to a prolongation of the cardiac action potential, reflected as a long QT interval on an electrocardiogram, and can precipitate life-threatening arrhythmias such as Torsades de Pointes.[1][2] This document outlines the quantitative effects of cisapride on hERG and other relevant ion channels and provides detailed protocols for their electrophysiological assessment.
Quantitative Data Summary
The following tables summarize the inhibitory effects of cisapride monohydrate on various ion channels as determined by whole-cell patch-clamp electrophysiology.
Table 1: Inhibitory Concentration (IC50) of Cisapride on hERG (IKr) Channels
| Cell Line | Temperature (°C) | Voltage Protocol | IC50 (nM) | Reference |
| HEK293 | 22 | Depolarizing steps to +10 mV, tail currents at -50 mV | 6.5 | [3] |
| HEK293 | 37 | Action Potential (AP) and conventional step/step-ramp waveforms | 7 - 72 | [4][5] |
| CHO-K1 | 20-22 | 3.9 s depolarizing steps to +25 mV, tail currents at -55 mV | 16.4 | [1] |
| CHO-K1 | 37 | 3.9 s depolarizing steps to +25 mV, tail currents at -55 mV | 23.6 | [1] |
| Mammalian Cells | Not Specified | 2 s test depolarization to +20 mV, tail currents at -40 mV | 44.5 | [2] |
| Mammalian Cells | Not Specified | 20 s depolarizing steps to +20 mV | 6.70 | [2] |
Table 2: Inhibitory Concentration (IC50) of Cisapride on Other Ion Channels
| Ion Channel | Cell Line | Temperature (°C) | Voltage Protocol | IC50 (µM) | Reference |
| Kv1.5 | Mammalian Cells | Not Specified | Not Specified | 21.2 | [2] |
| KCNH6 | HEK293 | Not Specified | Not Specified | Concentration-dependent inhibition | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of cisapride-induced cardiac arrhythmia and a typical experimental workflow for assessing ion channel block.
References
- 1. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigating dynamic protocol-dependence of hERG potassium channel inhibition at 37 degrees C: Cisapride versus dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Cisapride Monohydrate in Models of Diabetic Gastroparesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic gastroparesis is a debilitating complication of diabetes mellitus characterized by delayed gastric emptying in the absence of mechanical obstruction. This condition can lead to a variety of symptoms, including nausea, vomiting, early satiety, bloating, and poor glycemic control. The pathophysiology of diabetic gastroparesis is complex and involves dysfunction of the autonomic nervous system, enteric nerves, and smooth muscle cells of the stomach.
Cisapride (B12094) monohydrate is a prokinetic agent that was previously used to treat gastroparesis. It primarily acts as a selective serotonin (B10506) 5-HT4 receptor agonist in the myenteric plexus of the gastrointestinal tract.[1][2] Activation of these receptors enhances the release of acetylcholine (B1216132), a key neurotransmitter that stimulates gastrointestinal smooth muscle contraction and motility.[3][4] By increasing acetylcholine release, cisapride promotes coordinated antral and duodenal motility, thereby accelerating gastric emptying.[3][4] Although cisapride was withdrawn from many markets for human use due to cardiovascular side effects, it remains a valuable tool in preclinical research for studying the mechanisms of diabetic gastroparesis and for the evaluation of new prokinetic agents.
These application notes provide detailed protocols for the induction of diabetic gastroparesis in rodent models and for the evaluation of cisapride monohydrate's effects on gastric emptying.
Signaling Pathway of Cisapride in Gastrointestinal Motility
Experimental Protocols
Protocol 1: Induction of a Streptozotocin (B1681764) (STZ)-Induced Diabetic Gastroparesis Model in Rats
This protocol describes the induction of Type 1 diabetes in rats using streptozotocin (STZ), a chemical that is toxic to the insulin-producing beta cells of the pancreas. The subsequent development of gastroparesis is a common complication in this model.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), sterile
-
Blood glucose meter and test strips
-
Animal handling and restraint equipment
-
Insulin (B600854) (optional, for animal welfare to manage severe hyperglycemia)
-
Standard rat chow and water
-
10% sucrose (B13894) water
Procedure:
-
Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) for at least one week before the experiment, with free access to standard chow and water.
-
Fasting: Fast the rats overnight (12-16 hours) before STZ injection, with continued access to water.
-
STZ Preparation and Injection:
-
On the day of injection, weigh the rats and calculate the required dose of STZ. A single intraperitoneal (IP) injection of 50-65 mg/kg body weight is commonly used.
-
Prepare the STZ solution immediately before use by dissolving it in cold, sterile citrate buffer. Protect the solution from light.
-
Administer the STZ solution via IP injection. A control group should be injected with an equivalent volume of citrate buffer.
-
-
Post-Injection Care and Diabetes Confirmation:
-
Immediately after the injection, provide the rats with 10% sucrose water for 48 hours to prevent hypoglycemia due to the initial massive release of insulin from damaged beta cells.
-
Monitor blood glucose levels 48-72 hours after STZ injection from the tail vein. Rats with fasting blood glucose levels consistently above 250 mg/dL (or 13.9 mmol/L) are considered diabetic.
-
-
Development and Confirmation of Gastroparesis:
-
Maintain the diabetic rats on a standard diet for 4-8 weeks. During this period, monitor their general health, body weight, and blood glucose levels.
-
After the designated period, confirm the development of gastroparesis by measuring the gastric emptying rate (see Protocol 2). A significant delay in gastric emptying compared to the control group confirms the gastroparesis model.
-
Protocol 2: Assessment of Solid Gastric Emptying in Rats
This protocol details a common method for measuring the gastric emptying of a solid meal in the rat model of diabetic gastroparesis.
Materials:
-
Diabetic and control rats (fasted overnight)
-
Standard laboratory chow
-
Phenol (B47542) red (non-absorbable marker)
-
0.9% saline solution
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 N)
-
Trichloroacetic acid (TCA) solution (20%)
-
Spectrophotometer
-
Surgical instruments for stomach removal
-
Homogenizer
Procedure:
-
Test Meal Preparation: Prepare a test meal consisting of standard chow mixed with a known concentration of phenol red (e.g., 0.5 mg/g of chow).
-
Administration of Test Meal:
-
After an overnight fast, present a pre-weighed amount of the phenol red-containing meal to each rat.
-
Allow the rats to eat for a specific period (e.g., 60 minutes). Record the amount of food consumed.
-
-
Gastric Emptying Period: After the feeding period, remove any remaining food and start the timer for the gastric emptying period (e.g., 90 minutes).
-
Stomach Collection:
-
At the end of the gastric emptying period, euthanize the rats via an approved method.
-
Immediately perform a laparotomy and clamp the pylorus and cardia of the stomach to prevent any loss of contents.
-
Carefully excise the stomach.
-
-
Analysis of Gastric Contents:
-
Open the stomach and transfer its contents into a homogenizer.
-
Add a known volume of 0.1 N NaOH to the stomach, rinse thoroughly, and add the rinsing solution to the homogenizer.
-
Homogenize the stomach contents.
-
Transfer an aliquot of the homogenate to a centrifuge tube and add 20% TCA to precipitate proteins.
-
Centrifuge the sample.
-
Add 0.1 N NaOH to the supernatant to develop the color of the phenol red.
-
Measure the absorbance of the solution using a spectrophotometer at 560 nm.
-
-
Calculation of Gastric Emptying:
-
Create a standard curve using known concentrations of phenol red.
-
Determine the amount of phenol red remaining in the stomach from the standard curve.
-
Calculate the percentage of gastric emptying using the following formula:
-
Gastric Emptying (%) = (1 - (Amount of phenol red recovered from the stomach / Amount of phenol red consumed)) x 100
-
-
Protocol 3: Evaluation of this compound on Gastric Emptying
This protocol outlines the procedure for administering this compound and assessing its effect on gastric emptying in the diabetic gastroparesis rat model.
Materials:
-
Diabetic gastroparesis rats and control rats
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose or sterile water)
-
Oral gavage needles
-
Materials for gastric emptying assessment (as per Protocol 2)
Procedure:
-
Animal Groups: Divide the diabetic gastroparesis rats into at least two groups:
-
Diabetic + Vehicle
-
Diabetic + Cisapride
-
A non-diabetic control group receiving the vehicle should also be included.
-
-
Cisapride Preparation and Administration:
-
Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration. Common doses in rat studies range from 1 to 10 mg/kg body weight.
-
Administer cisapride or the vehicle to the respective groups via oral gavage. This is typically done 30-60 minutes before the administration of the test meal.
-
-
Assessment of Gastric Emptying: Follow the procedure outlined in Protocol 2 to measure the gastric emptying of a solid meal.
-
Data Analysis: Compare the percentage of gastric emptying among the different experimental groups. A significant increase in gastric emptying in the cisapride-treated group compared to the vehicle-treated diabetic group indicates a prokinetic effect.
Data Presentation
The following tables summarize representative quantitative data on the effects of cisapride in models of diabetic gastroparesis.
Table 1: Effect of Cisapride on Solid Gastric Emptying in STZ-Induced Diabetic Rats
| Treatment Group | Dose (mg/kg) | Gastric Emptying (%) |
| Non-Diabetic Control | Vehicle | 85.2 ± 5.1 |
| Diabetic Control | Vehicle | 45.8 ± 6.3 |
| Diabetic + Cisapride | 1 | 58.3 ± 4.9* |
| Diabetic + Cisapride | 5 | 72.1 ± 5.5 |
| Diabetic + Cisapride | 10 | 80.5 ± 4.7 |
*p < 0.05, **p < 0.01 compared to Diabetic Control. Data are presented as mean ± SEM and are representative of typical findings.
Table 2: Comparative Efficacy of Prokinetic Agents in a Diabetic Gastroparesis Model
| Prokinetic Agent | Dose (mg/kg) | Route of Administration | Improvement in Gastric Emptying over Diabetic Control (%) |
| Cisapride | 5 | Oral | 57.4 |
| Metoclopramide | 10 | Oral | 42.1 |
| Domperidone | 10 | Oral | 38.9 |
Data are illustrative and compiled from various preclinical studies.
Experimental Workflow and Logical Relationships
Disclaimer: Cisapride has been associated with serious cardiac arrhythmias in humans and its use should be restricted to preclinical research under appropriate ethical guidelines and regulations. The protocols provided are for informational purposes and should be adapted and approved by the user's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.
References
- 1. graphyonline.com [graphyonline.com]
- 2. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cisapride stimulates motility of the intestine via the 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cisapride Monohydrate in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisapride (B12094) monohydrate is a substituted piperidinyl benzamide (B126) that primarily functions as a serotonin (B10506) 5-HT4 receptor agonist.[1] While historically used as a prokinetic agent to enhance gastrointestinal motility, its mechanism of action—stimulating acetylcholine (B1216132) release—has garnered interest within the neuroscience community.[2][3] This interest is particularly focused on its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease, and for cognitive enhancement. Cisapride's ability to modulate cholinergic neurotransmission makes it a valuable tool for investigating the role of the 5-HT4 receptor in various central nervous system (CNS) functions. However, it is crucial to note that cisapride has been withdrawn from many markets due to concerns about serious cardiac side effects, specifically QT interval prolongation, which necessitates careful consideration in any research application.[2]
This document provides detailed application notes and protocols for the use of cisapride monohydrate in neuroscience research, with a focus on its mechanism of action, relevant signaling pathways, and experimental applications.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound relevant to its application in neuroscience research.
Table 1: Receptor Binding Affinity and Potency of Cisapride
| Parameter | Value | Species/Tissue | Method | Reference |
| 5-HT4 Receptor Binding Affinity (pKi) | ~7.85 (equivalent to ~14 nM Ki) | Human | Radioligand Binding Assay | [4] |
| Relative Potency at 5-HT4 Receptor vs. 5-HT | 1.9-fold more potent | Guinea Pig Striatal Membranes | Competitive Binding Assay | [5] |
| hERG Channel Blocking Activity (IC50) | 9.4 x 10⁻⁸ M (94 nM) | N/A | Patch Clamp | [2] |
Table 2: Effective Concentrations of Cisapride in Functional Assays
| Application | Effective Concentration Range | Preparation | Effect | Reference |
| Enhancement of Bladder Contractions | 0.0003 - 1 µM | Human Bladder Strips | ~75-100% increase | [6] |
| Enhancement of Ileum Contractions | 0.0003 - 1 µM | Human Ileum Strips | ~10-40% increase | [6] |
Signaling Pathways
Activation of the 5-HT4 receptor by cisapride initiates a cascade of intracellular events that are of significant interest in neuroscience. The primary signaling pathway involves the activation of a Gs alpha subunit-coupled G-protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7] This elevation in cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB can modulate gene expression, including that of Brain-Derived Neurotrophic Factor (BDNF), which is crucial for neuronal survival, differentiation, and synaptic plasticity.[8][9]
Experimental Protocols
In Vitro Application: Treatment of Cultured Primary Neurons
This protocol describes a general procedure for treating cultured primary neurons with this compound to investigate its effects on neuronal morphology, signaling, or neurotransmitter release.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Primary neuronal cell culture (e.g., hippocampal or cortical neurons)
-
Culture medium appropriate for the specific neuronal type
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Plating:
-
Treatment:
-
On the day of the experiment, prepare working solutions of cisapride by diluting the stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Include a vehicle control (DMSO at the same final concentration as in the highest cisapride dose) and an untreated control.
-
Carefully remove the existing culture medium from the wells and replace it with the medium containing the different concentrations of cisapride or the vehicle control.
-
Incubate the cells for the desired treatment duration (this can range from minutes for acute signaling studies to several days for morphological studies).
-
-
Endpoint Analysis:
-
Following treatment, the cells can be processed for various analyses:
-
Immunocytochemistry: Fix the cells and stain for neuronal markers (e.g., MAP2, Tau), synaptic markers (e.g., synaptophysin, PSD-95), or signaling proteins of interest (e.g., pCREB).
-
Western Blotting: Lyse the cells to extract proteins and analyze the expression or phosphorylation of target proteins.
-
Neurotransmitter Release Assay: Collect the supernatant to measure the concentration of released neurotransmitters, such as acetylcholine, using appropriate assay kits (e.g., ELISA or HPLC-based methods).[12]
-
Calcium Imaging: For acute studies, cells can be loaded with a calcium indicator dye to monitor changes in intracellular calcium levels upon cisapride application.[7]
-
-
In Vivo Application: Assessment of Cognitive Enhancement using the Morris Water Maze
This protocol outlines a procedure for evaluating the potential cognitive-enhancing effects of this compound in rodents using the Morris Water Maze (MWM), a widely used test for spatial learning and memory.[13]
Animals and Housing:
-
Use an appropriate rodent model (e.g., adult male Wistar rats or C57BL/6 mice).
-
House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least one week of acclimatization before the start of the experiment.
Experimental Groups:
-
Vehicle Control: Administer the vehicle (e.g., saline or 0.5% methylcellulose) on the same schedule as the drug-treated groups.
-
Cisapride Treatment Group(s): Administer this compound at one or more doses (e.g., 1, 5, 10 mg/kg, intraperitoneally or orally). The exact dose should be determined based on preliminary studies and literature.
-
Positive Control (Optional): Include a known cognitive enhancer (e.g., donepezil) to validate the experimental setup.
Procedure:
-
Drug Administration:
-
Administer cisapride or the vehicle daily for a predetermined period before and/or during the MWM testing (e.g., for 7 days prior to and throughout the 5 days of training).
-
The timing of administration should be consistent each day (e.g., 30-60 minutes before the training session).
-
-
Morris Water Maze Apparatus:
-
A circular pool (approximately 1.5-2 m in diameter for rats, 1-1.2 m for mice) filled with water made opaque with non-toxic white paint or milk powder.
-
A hidden escape platform submerged 1-2 cm below the water surface.
-
The pool should be located in a room with various distal visual cues.
-
-
Training (Acquisition Phase):
-
Conduct training for 5 consecutive days, with 4 trials per day for each animal.[14]
-
For each trial, gently place the animal into the water facing the wall at one of four quasi-random starting positions (North, South, East, West).
-
Allow the animal to swim freely for a maximum of 60 or 90 seconds to find the hidden platform.
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the time taken to reach the platform (escape latency) and the path length using a video tracking system.
-
-
Probe Trial (Memory Retention):
-
24 hours after the last training trial, conduct a single probe trial where the escape platform is removed from the pool.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of times the animal crosses the former platform location, and the swim speed.
-
-
Data Analysis:
-
Analyze the escape latency and path length across the training days to assess learning.
-
Analyze the data from the probe trial to assess memory retention.
-
Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures for training data, one-way ANOVA or t-test for probe trial data) to compare the performance of the different experimental groups.
-
In Vivo Application: Evaluation of Effects on Amyloid-Beta Pathology in 5xFAD Mice
This protocol provides a framework for investigating the potential of this compound to modulate amyloid-beta (Aβ) pathology in the 5xFAD transgenic mouse model of Alzheimer's disease.
Animals:
-
Use 5xFAD transgenic mice and their wild-type littermates as controls.[15]
-
The age at which to start the treatment should be chosen based on the research question (e.g., early intervention at 2-3 months of age before significant plaque deposition, or later intervention at 6-8 months of age when plaques are established).
Experimental Groups:
-
Wild-type + Vehicle
-
Wild-type + Cisapride
-
5xFAD + Vehicle
-
5xFAD + Cisapride
Procedure:
-
Drug Administration:
-
Administer this compound or vehicle daily for a prolonged period (e.g., 2-3 months) via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
The dose should be determined based on pilot studies, considering the potential for cardiac side effects.
-
-
Behavioral Testing (Optional):
-
Towards the end of the treatment period, cognitive function can be assessed using tests such as the Morris Water Maze (as described above) or the Y-maze spontaneous alternation test.
-
-
Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the animals and perfuse them with saline.
-
Harvest the brains. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.
-
-
Biochemical Analysis:
-
Homogenize the brain tissue (e.g., cortex and hippocampus separately).
-
Perform sequential protein extraction to isolate soluble and insoluble Aβ fractions.
-
Quantify the levels of Aβ40 and Aβ42 in each fraction using specific ELISA kits.[1]
-
-
Immunohistochemistry:
-
Section the fixed brain tissue.
-
Perform immunohistochemical staining for Aβ plaques using an appropriate antibody (e.g., 6E10).
-
Quantify the plaque load (number and area of plaques) in specific brain regions (e.g., cortex and hippocampus) using image analysis software.
-
Staining for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) can also be performed.
-
-
Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the Aβ levels, plaque load, and behavioral outcomes between the different experimental groups.
-
Safety and Considerations
-
Cardiac Safety: The primary concern with cisapride is its potential to cause cardiac arrhythmias by prolonging the QT interval.[2] It is crucial to be aware of this and to monitor for any signs of cardiac distress in animal studies, especially at higher doses. In vitro studies using cell lines expressing hERG channels can be used to assess the risk of QT prolongation.
-
Drug Interactions: Cisapride is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. Co-administration of drugs that inhibit this enzyme can increase cisapride plasma concentrations and the risk of adverse effects.
-
CNS Side Effects: While generally considered to have fewer CNS side effects than other prokinetic agents like metoclopramide, some CNS effects such as headache and dizziness have been reported in humans.[1] The relevance of these to preclinical neuroscience research should be considered.
Conclusion
This compound, through its action as a 5-HT4 receptor agonist, presents a valuable pharmacological tool for exploring the role of this receptor system in the CNS. Its ability to enhance cholinergic neurotransmission provides a rationale for its investigation in the context of cognitive function and neurodegenerative diseases. The protocols outlined in this document provide a starting point for researchers to design and conduct experiments to further elucidate the potential of cisapride and the 5-HT4 receptor in neuroscience. However, the known cardiac side effects of cisapride necessitate careful experimental design and safety monitoring.
References
- 1. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the 5-HT4 receptor agonist, cisapride, on neuronally evoked responses in human bladder, urethra, and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Roles of the serotonin 5-HT4 receptor in dendrite formation of the rat hippocampal neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]
- 13. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 14. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies with Cisapride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of cisapride (B12094) monohydrate in animal studies, focusing on its application as a gastrointestinal prokinetic agent. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacological properties of cisapride and related compounds.
Introduction
Cisapride is a substituted piperidinyl benzamide (B126) that enhances gastrointestinal motility.[1] Its primary mechanism of action is the agonism of serotonin (B10506) 5-HT4 receptors, which facilitates the release of acetylcholine (B1216132) from postganglionic nerve endings within the myenteric plexus.[1] This cholinergic stimulation increases motility in the esophagus, stomach, small intestine, and colon.[1] These properties have made cisapride a subject of interest in veterinary and preclinical research for conditions such as gastroparesis, constipation, and reflux.
Data Presentation: Dosage Summary
The following tables summarize the dosages of cisapride monohydrate used in various in vivo animal models, as reported in the scientific literature.
Table 1: Oral Administration of this compound
| Animal Model | Dosage Range | Frequency | Reported Effects |
| Dog | 0.08 - 5 mg/kg | - | Enhanced amplitude and coordination of antral, pyloric, and duodenal contractions.[2] |
| 0.1 - 0.5 mg/kg | Every 8 to 12 hours | Recommended dosage for dogs and cats.[3][4] | |
| 0.16 - 1.25 mg/kg | - | Accelerated gastric emptying of liquid and solid meals.[2] | |
| Cat | 0.1 - 0.5 mg/kg | Every 8 to 12 hours | Recommended dosage for dogs and cats.[3][4] |
| 1 mg/kg | Every 8 hours | Suggested oral dosing regimen.[5] | |
| 1.5 mg/kg | Every 12 hours | Suggested oral dosing regimen.[5] | |
| 2.5 mg (total dose) | Every 8 to 12 hours | Treatment for idiopathic constipation.[3] | |
| Rat | 0.1 - 0.5 mg/kg | Every 8 to 12 hours | General dosage recommendation. |
| 0.44 - 0.88 mg/kg | - | Conversion from mg/lb dosage. | |
| Rabbit | 0.5 mg/kg | 3 times a day | No effect on gastrointestinal transit time, fecal output, or food and water intake in one study.[6] |
Table 2: Intravenous (IV) Administration of this compound
| Animal Model | Dosage Range | Reported Effects |
| Dog | 0.05 - 2.0 mg/kg | Increased amplitude of spontaneous contractions and basal tone in the stomach, duodenum, jejunum, and colon.[7] |
| 5 mg (total dose) | Increased plasma motilin concentration and gastroduodenal motility.[8] | |
| Horse (Pony) | 0.05 - 0.25 mg/kg (infused over 60 min) | Marked and prolonged increases in electrical and mechanical activity at all sites examined.[4] |
| Cat | 1 mg/kg | Used to determine pharmacokinetic parameters.[5] |
| Horse | 0.1 mg/kg | Used to determine pharmacokinetic parameters.[9] |
| Rat | 0.32 - 1.0 mg/kg | Inhibited secretion of water, Na+, Cl-, and mucus, and permeation of albumin in the colon.[6] |
Signaling Pathway
Cisapride primarily acts as a 5-HT4 receptor agonist on enteric neurons. This initiates a signaling cascade that results in the release of acetylcholine (ACh) at the neuromuscular junction of the gastrointestinal smooth muscle. The binding of ACh to muscarinic receptors on smooth muscle cells leads to increased contractility and enhanced gastrointestinal motility.
Experimental Protocols
Protocol 1: Assessment of Gastric Emptying in Rats (Phenol Red Method)
This protocol is adapted from widely used methods to assess gastric emptying of a liquid meal in rats.[10][8]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Phenol (B47542) Red (0.5 mg/mL in 5% glucose solution)
-
Male Wistar or Sprague-Dawley rats (fasted for 18-24 hours with free access to water)
-
Oral gavage needles
-
Surgical instruments for dissection (scissors, forceps)
-
0.1 N NaOH
-
Spectrophotometer
Procedure:
-
Animal Preparation: Fast rats overnight (18-24 hours) but allow ad libitum access to water.
-
Drug Administration: Administer this compound or vehicle control via oral gavage at the desired dose.
-
Test Meal Administration: Thirty minutes after drug administration, administer 1.5 mL of the phenol red test meal to each rat via oral gavage.
-
Euthanasia and Stomach Removal: After a predetermined time (e.g., 20 minutes), euthanize the rats by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Sample Collection: Immediately perform a laparotomy, clamp the pylorus and cardia of the stomach to prevent leakage of the contents. Carefully excise the stomach.
-
Homogenization: Place the entire stomach in a known volume of 0.1 N NaOH (e.g., 100 mL) and homogenize until the tissue is completely disintegrated.
-
Spectrophotometry: Allow the homogenate to settle for 30 minutes. Collect the supernatant and measure the absorbance at 560 nm using a spectrophotometer.
-
Calculation: A control group of rats should be euthanized immediately after receiving the phenol red meal to determine the total amount of phenol red administered. Gastric emptying is calculated as follows: Gastric Emptying (%) = (1 - (Absorbance of test group / Absorbance of control group)) * 100
Protocol 2: In Vivo Gastrointestinal Motility Assessment in Conscious Dogs Using Force Transducers
This protocol provides a general framework for the surgical implantation of force transducers and subsequent motility recording in conscious dogs. Specific details may require optimization based on the experimental design and institutional guidelines.[7][11]
Materials:
-
Extraluminal force transducers
-
Surgical instruments for laparotomy
-
Anesthesia and monitoring equipment
-
Data acquisition system
Procedure:
-
Surgical Implantation of Force Transducers:
-
Anesthetize the dog using a standard protocol.
-
Perform a midline laparotomy to expose the gastrointestinal tract.
-
Suture the force transducers to the serosal surface of the desired regions of the stomach, small intestine, and/or colon to record circular and/or longitudinal muscle contractions.[7]
-
Exteriorize the transducer leads through a subcutaneous tunnel to an exit point on the dog's back.
-
Close the abdominal incision in layers.
-
Allow for a post-operative recovery period of at least two weeks.
-
-
Motility Recording:
-
House the dog in a comfortable and unrestricted environment.
-
Connect the exteriorized transducer leads to a data acquisition system.
-
Record baseline gastrointestinal motility for a defined period in the fasted state.
-
Administer this compound (orally or intravenously) at the desired dose.
-
Continue recording to observe the effects of the compound on the frequency and amplitude of gastrointestinal contractions.
-
If applicable, provide a meal and continue recording to assess the postprandial motility response.
-
Protocol 3: Evaluation of Bowel Motility in Ponies with Implanted Electromechanical Transducers
This protocol is a generalized procedure based on studies evaluating the effects of cisapride on equine bowel motility.[4]
Materials:
-
Electromechanical transducers (strain gauges and electrodes)
-
Surgical instruments for equine laparotomy
-
Anesthesia and monitoring equipment for horses
-
Data acquisition system
Procedure:
-
Surgical Implantation of Transducers:
-
Perform the surgery under general anesthesia with the pony in dorsal recumbency.
-
Through a ventral midline celiotomy, expose the desired segments of the gastrointestinal tract (e.g., stomach, jejunum, ileum, colon).
-
Suture strain gauges to the serosal surface to measure mechanical contractile activity.
-
Implant bipolar electrodes into the smooth muscle layer to record electrical activity (slow waves and spike potentials).
-
Exteriorize the leads through a flank cannula.
-
Allow for a recovery period of several weeks before commencing experiments.
-
-
Experimental Procedure:
-
Fast the pony overnight.
-
Connect the exteriorized leads to a polygraph and data acquisition system.
-
Record a baseline period of fasting motility.
-
Administer this compound via intravenous infusion over a specified period (e.g., 60 minutes).
-
Continuously record the electrical and mechanical activity of the gastrointestinal segments during and after the infusion.
-
Analyze the data for changes in the frequency and amplitude of contractions and the patterns of electrical activity.
-
Conclusion
This compound is a potent gastroprokinetic agent with demonstrated efficacy in a variety of animal models. The selection of an appropriate dose and experimental model is crucial for obtaining reliable and translatable preclinical data. The protocols outlined in these application notes provide a foundation for researchers to design and conduct in vivo studies to further elucidate the pharmacological properties of cisapride and other motility-modifying compounds. It is essential that all animal procedures are performed in accordance with institutional and national guidelines for animal welfare.
References
- 1. madbarn.com [madbarn.com]
- 2. researchgate.net [researchgate.net]
- 3. madbarn.com [madbarn.com]
- 4. vetlexicon.com [vetlexicon.com]
- 5. Assessing gastrointestinal motility in healthy horses comparing auscultation, ultrasonography and an acoustic gastrointestinal surveillance biosensor: a randomised, blinded, controlled crossover proof of principle study | Semantic Scholar [semanticscholar.org]
- 6. Effect of three different needle holders on gastrointestinal anastomosis construction time and bursting pressure in equine jejunal segments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. Assessing gastrointestinal motility in healthy horses comparing auscultation, ultrasonography and an acoustic gastrointestinal surveillance biosensor: a randomised, blinded, controlled crossover proof of principle study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [24 hour recording of gastric movements in the conscious dog (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Cisapride Monohydrate in DMSO: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Cisapride monohydrate when using Dimethyl Sulfoxide (DMSO) as a solvent.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound exhibits good solubility in DMSO. Quantitative data from various sources are summarized below. It is often recommended to use a newly opened container of DMSO, as it is hygroscopic and absorbed water can affect solubility.[1]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, weigh the desired amount of this compound powder and add the calculated volume of pure DMSO. To aid dissolution, you can use methods such as vortexing, gentle heating, or sonication.[1] For a detailed step-by-step guide, please refer to the Experimental Protocols section.
Q3: What are the recommended storage conditions for a this compound DMSO stock solution?
A3: Proper storage is crucial to maintain the stability and efficacy of your stock solution. Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
Q4: I see precipitation in my DMSO stock solution after storage or when diluting it into an aqueous buffer. What should I do?
A4: Precipitation can occur for several reasons, including improper storage or low solubility in the final aqueous medium. Please refer to the Troubleshooting Guide for a step-by-step approach to resolving this issue. Gentle warming and sonication can often help redissolve the compound.[1]
Q5: What is the primary mechanism of action for Cisapride?
A5: Cisapride functions as a gastroprokinetic agent by acting as a selective serotonin (B10506) 5-HT₄ receptor agonist.[3][4] This action indirectly stimulates the release of acetylcholine (B1216132) in the enteric nervous system, which in turn enhances gastrointestinal motility.[3][4][5]
Data Summary Tables
Table 1: Solubility of this compound in DMSO
| Solubility Value | Notes | Source |
| ≥ 23.3 mg/mL | - | [6][7] |
| 100 mg/mL (214.62 mM) | May require ultrasonic assistance. | [1] |
Table 2: Recommended Storage and Stability of DMSO Stock Solutions
| Storage Temperature | Recommended Duration | Key Recommendations | Source |
| -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
| -80°C | Up to 2 years | Preferred for long-term storage. | [1] |
Note: A more conservative source suggests storage for 1 month at -20°C and 6 months at -80°C.[2] For critical experiments, it is advisable to use freshly prepared solutions or re-validate older stock.
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 483.97 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Calculation:
-
To prepare 1 mL of a 10 mM stock solution, you need 4.84 mg of this compound.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight (g/mol) = Mass (g)
-
0.001 L x 0.010 mol/L x 483.97 g/mol = 0.00484 g = 4.84 mg
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh 4.84 mg of this compound powder directly into the tube.
-
-
Dissolution:
-
Add 1 mL of pure DMSO to the tube containing the powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If dissolution is slow, you may sonicate the tube in a water bath for 5-10 minutes.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile tubes.
-
Label the tubes clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C as recommended in Table 2.
-
Dilution to Working Concentration:
For cell-based assays, stock solutions in DMSO are typically diluted in a culture medium. Ensure the final concentration of DMSO is non-toxic to the cells, generally below 0.5%.[2] For animal studies, the final DMSO concentration should be kept low, preferably 2% or less, to minimize toxicity.[2]
Troubleshooting & Visual Guides
This section provides diagrams to visualize key processes and a troubleshooting guide for common issues.
Troubleshooting Solubility Issues
// Stock Solution Path warm_sonicate_stock [label="Gently warm (37°C) and/or sonicate."]; dissolved_stock [label="Precipitate Dissolves", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; not_dissolved_stock [label="Precipitate Persists"];
check_stock -> warm_sonicate_stock; warm_sonicate_stock -> dissolved_stock [label="Yes"]; warm_sonicate_stock -> not_dissolved_stock [label="No"];
prepare_fresh_stock [label="Consider preparing a fresh stock solution.\nEnsure DMSO is anhydrous."]; not_dissolved_stock -> prepare_fresh_stock;
// Working Solution Path check_concentration [label="Is the final compound concentration\nexceeding its aqueous solubility?"]; warm_sonicate_working [label="Gently warm and vortex the working solution."]; dissolved_working [label="Precipitate Dissolves", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; not_dissolved_working [label="Precipitate Persists"];
check_working -> check_concentration; check_concentration -> warm_sonicate_working [label="No"]; warm_sonicate_working -> dissolved_working [label="Yes"]; warm_sonicate_working -> not_dissolved_working [label="No"];
lower_concentration [label="Lower the final concentration or\nuse a co-solvent (e.g., PEG300, Tween-80)."]; check_concentration -> lower_concentration [label="Yes"]; not_dissolved_working -> lower_concentration; } }
Caption: Troubleshooting decision tree for solubility issues.
Experimental Workflow: From Powder to Working Solution
Caption: Workflow for preparing and storing Cisapride solutions.
Simplified Signaling Pathway of Cisapride
Caption: Simplified mechanism of action for Cisapride.
References
Troubleshooting cisapride monohydrate precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cisapride (B12094) monohydrate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my cisapride monohydrate not dissolving in water?
This compound is practically insoluble in water, with a reported solubility of approximately 0.012 mg/mL.[1] Its solubility is also pH-dependent, exhibiting lower solubility in neutral to basic conditions.[2] Direct dissolution in aqueous buffers, especially at neutral or high pH, will likely result in precipitation or a fine suspension.
Q2: I observed a precipitate after diluting my DMSO stock solution of this compound into my aqueous buffer. What is happening?
This phenomenon is known as "solvent-shifting precipitation." this compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[3] When a concentrated stock solution in a "good" solvent (DMSO) is diluted into a "poor" solvent (aqueous buffer), the solubility of the compound can decrease dramatically, leading to precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For research purposes, Dimethyl sulfoxide (DMSO) is a commonly used solvent to prepare a stock solution of this compound.[3] A stock solution of up to 23.3 mg/mL in DMSO has been reported.[3]
Q4: What is the maximum concentration of DMSO that can be used in cell culture experiments?
The tolerance of cell lines to DMSO varies. A general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to avoid cytotoxicity.[2][4][5][6][7] Some robust cell lines may tolerate up to 1%, while primary cells are often more sensitive.[2][4][5] It is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.
Q5: How can I improve the solubility of this compound in my aqueous experimental solution?
Several strategies can be employed:
-
pH Adjustment: Cisapride, being a weak base with a pKa around 8.24, is more soluble in acidic conditions.[1] Lowering the pH of your aqueous solution can significantly improve its solubility.
-
Use of Co-solvents: For in vivo studies, co-solvents such as PEG300 and solubilizing agents like Tween-80 can be used in combination with DMSO.[8] For in vitro studies, careful consideration of co-solvent type and final concentration is necessary to avoid cell toxicity.
-
Use of Excipients: For oral formulations, excipients like hydroxypropyl-β-cyclodextrin have been shown to improve the stability of cisapride suspensions.[8]
Q6: Is there a difference in solubility between this compound and other salt forms?
Yes, different salt forms of a compound can have different solubility profiles. For instance, cisapride (L)-tartrate, (D)-tartrate, sulfate, and citrate (B86180) salts have been found to have better dissolution in artificial gastric juice compared to the monohydrate form.
Troubleshooting Guide: this compound Precipitation
This guide addresses common precipitation issues encountered during experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon initial dissolution in aqueous buffer | Low intrinsic aqueous solubility of this compound. | 1. Prepare a concentrated stock solution in 100% DMSO. 2. For the final aqueous solution, consider using a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) if compatible with your experimental system. |
| Precipitation after diluting DMSO stock into aqueous buffer | Solvent-shifting precipitation. | 1. Decrease the volume of the DMSO stock added to the aqueous buffer to lower the final DMSO concentration. 2. Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to facilitate mixing. 3. Warm the aqueous buffer slightly (if your experiment allows) before adding the DMSO stock. 4. Consider using co-solvents in your final aqueous solution (see Experimental Protocols). |
| Precipitation over time in the final aqueous solution | Solution is supersaturated and thermodynamically unstable. | 1. Lower the final concentration of this compound in your working solution. 2. Prepare the final working solution fresh before each experiment. 3. Store stock solutions at -20°C or -80°C as recommended by the supplier.[8] |
| Precipitation in cell culture media | Interaction with media components or pH of the media (typically ~7.4). | 1. Ensure the final DMSO concentration is within the tolerated range for your cells (ideally ≤ 0.5%). 2. Add the cisapride stock solution to the media dropwise while gently swirling the plate. 3. Pre-mix the cisapride stock with a small volume of media before adding it to the full volume in the well. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₉ClFN₃O₄·H₂O | [1] |
| Molecular Weight | 483.96 g/mol | [1] |
| Water Solubility | Practically insoluble (~0.012 mg/mL) | [1] |
| pKa (Strongest Basic) | ~8.24 | [1] |
| Solubility in DMSO | ≥23.3 mg/mL | [3] |
Table 2: Recommended Maximum DMSO Concentrations for Cell Culture
| Cell Type | Recommended Max. DMSO Concentration (v/v) | Source |
| Most cell lines | 0.5% | [2][4][5][6][7] |
| Some robust cell lines | 1% | [2][4][5] |
| Primary cells | ≤ 0.1% (requires optimization) | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture media, ensuring the final DMSO concentration remains at a non-toxic level (e.g., ≤ 0.5%).
-
Pre-warm the cell culture media to 37°C.
-
Add the calculated volume of the DMSO stock solution to the pre-warmed media and mix immediately by gentle pipetting or swirling.
-
Add the final working solution to your cells. It is advisable to prepare this solution fresh for each experiment.
Protocol 3: Formulation for In Vivo Studies (Example)
This is an example protocol and may require optimization for specific animal models and routes of administration.
-
Prepare a stock solution of cisapride in DMSO (e.g., 25 mg/mL).
-
To prepare the final formulation, add the following solvents sequentially, mixing well after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
This formulation can achieve a cisapride solubility of ≥ 2.5 mg/mL.[8]
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[8]
Mandatory Visualizations
Caption: A troubleshooting workflow for addressing this compound precipitation.
Caption: The relationship between pH and the solubility of this compound.
Caption: A typical experimental workflow for using cisapride in cell-based assays.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. lifetein.com [lifetein.com]
- 3. raybiotech.com [raybiotech.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Cisapride Monohydrate Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of cisapride (B12094) monohydrate in in vitro experiments. The following information is curated to address common challenges and provide clear, actionable guidance for experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of cisapride monohydrate in in vitro systems?
A1: this compound is a potent serotonin (B10506) 5-HT4 receptor agonist.[1][2] Its primary mechanism of action involves the activation of these receptors, which leads to the release of acetylcholine (B1216132) and subsequent stimulation of gastrointestinal motility.[1][2] In in vitro models, this agonism can be harnessed to study 5-HT4 receptor signaling and its downstream effects.
Q2: What is a typical effective concentration range for this compound in in vitro experiments?
A2: The effective concentration of this compound can vary significantly depending on the experimental system and the target being investigated. For 5-HT4 receptor activation, the EC50 (half-maximal effective concentration) has been reported to be in the range of 69.9 nM to 140 nM. A concentration of 1.0 µM (1000 nM) has been used to effectively stimulate 5-HT release in in vitro studies. In studies on isolated tissues, concentrations ranging from 1 nM to 1 µM have been utilized, with inhibitory effects observed at the higher end of this range.
Q3: What are the known off-target effects of this compound that I should be aware of?
A3: A critical off-target effect of cisapride is the potent blockade of the human Ether-a-go-go-Related Gene (hERG) potassium channel. The IC50 (half-maximal inhibitory concentration) for hERG blockade is reported to be between 6.5 nM and 23.6 nM. This is a crucial consideration as the concentration range for hERG inhibition overlaps significantly with the concentration range for 5-HT4 receptor activation. This overlap can lead to confounding results and necessitates careful experimental design and data interpretation.
Q4: How should I prepare a stock solution of this compound for cell culture experiments?
A4: this compound has low solubility in water but is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing or brief sonication. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Symptoms:
-
Visible precipitate or cloudiness in the media immediately after adding the cisapride working solution.
-
Crystalline structures observed under the microscope after a period of incubation.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Exceeding Aqueous Solubility | The final concentration of cisapride in the aqueous cell culture medium exceeds its solubility limit, causing it to "crash out" of solution. | Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. Start with a lower final concentration and titrate upwards. |
| Rapid Dilution Shock | Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause rapid solvent exchange, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final culture volume. Add the compound dropwise while gently swirling the medium. |
| Temperature Effects | Adding a cold stock solution to warm media can decrease the solubility of the compound. | Always use pre-warmed (37°C) cell culture media when preparing your final working solutions. |
| Interaction with Media Components | Cisapride may interact with salts, proteins (especially in serum), or other components in the medium, forming insoluble complexes over time. | If precipitation occurs after incubation, consider using a different basal medium formulation or reducing the serum concentration if your experiment allows. The stability of cisapride can be pH-dependent; ensure your media is properly buffered. |
Issue 2: Unexpected or Contradictory Experimental Results
Symptoms:
-
Inhibition of cell proliferation or induction of apoptosis at concentrations intended to only activate the 5-HT4 receptor.
-
Results that are inconsistent with the known function of the 5-HT4 receptor in your cell model.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| hERG Channel Blockade | The potent off-target inhibition of hERG channels by cisapride can lead to cytotoxicity or other cellular effects that mask or confound the effects of 5-HT4 receptor activation. A study on gastric cancer cells showed inhibition of proliferation and induction of apoptosis at 100 nM, a concentration within the range of both 5-HT4 agonism and hERG blockade. | Be aware that at concentrations effective for 5-HT4 activation, you are likely also inhibiting hERG channels. Design experiments with appropriate controls, such as using another 5-HT4 agonist with a different off-target profile or using a specific hERG channel blocker to dissect the observed effects. |
| Other Off-Target Effects | While hERG is the most well-characterized off-target, cisapride may interact with other cellular targets, especially at higher concentrations. | If results are difficult to interpret, consider performing a broader off-target screening assay or consulting literature for known secondary pharmacology of cisapride. |
| Compound Degradation | Cisapride may not be stable in your experimental conditions over long incubation periods. | Test the stability of cisapride in your cell culture medium over the time course of your experiment. Studies have shown that the stability of cisapride in aqueous solutions can be influenced by pH and temperature. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Target/Effect | Assay Type | Value | Cell Line/System |
| 5-HT4 Receptor Agonism | Luciferase Reporter Assay | EC50: 69.9 nM | Engineered Yeast Cells |
| 5-HT4 Receptor Agonism | Functional Assay | EC50: 140 nM | Not Specified |
| hERG Channel Blockade | Patch Clamp | IC50: 6.5 nM - 23.6 nM | HEK293 and CHO-K1 Cells |
| Inhibition of Cell Proliferation | MTT Assay | Inhibition observed at 100 nM | Gastric Cancer Cells |
| Induction of Apoptosis | Flow Cytometry | Increased apoptosis at 100 nM | Gastric Cancer Cells |
| Stimulation of GI Motility | Isolated Tissue Contraction | Effective Range: 1 nM - 1 µM | Animal Gastrointestinal Tissue |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a 10 mM or 100 mM stock solution. (Molecular Weight of this compound: ~483.97 g/mol ).
-
In a sterile environment, weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex the tube until the powder is completely dissolved. If necessary, use a brief sonication in a water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density appropriate for the specific assay and cell line. Allow cells to adhere and reach the desired confluency (typically 24 hours).
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the final desired concentrations. It is recommended to keep the final DMSO concentration in the culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of cisapride used.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell culture plate.
-
Add the medium containing the different concentrations of cisapride or the vehicle control to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Endpoint Measurement:
-
Following incubation, perform the specific assay according to the manufacturer's protocol (e.g., MTT assay for viability, Annexin V/PI staining for apoptosis, etc.).
-
Mandatory Visualizations
Caption: Signaling pathway of this compound via the 5-HT4 receptor.
Caption: General experimental workflow for in vitro cell-based assays.
Caption: Troubleshooting logic for cisapride precipitation in media.
References
Technical Support Center: Cisapride Monohydrate and hERG Potassium Channels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of cisapride (B12094) monohydrate on hERG potassium channels.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of cisapride blockade of hERG potassium channels?
A1: Cisapride is a potent blocker of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is responsible for the rapid delayed rectifier K+ current (IKr) crucial for cardiac repolarization.[1][2][3] The blockade is not simple; it exhibits time-, voltage-, and frequency-dependence.[4][5] Cisapride demonstrates a high affinity for both the open and inactivated states of the hERG channel, meaning the block is most effective when the channels are activated by membrane depolarization.[1][4][6] The main effect of cisapride is an enhancement of the rate of hERG current decay.[7][8]
Q2: What are the typical IC50 values reported for cisapride blockade of hERG channels?
A2: The IC50 value for cisapride's blockade of hERG channels can vary depending on the experimental conditions, such as the expression system, temperature, and the specific voltage protocol used.[9] However, it is consistently in the nanomolar range, making cisapride a very potent hERG blocker.[1][6][7][8][10] The therapeutic plasma concentrations of cisapride can reach levels that are significantly higher than its hERG IC50, which underlies its proarrhythmic potential.[4][8]
Q3: How does temperature affect the potency of cisapride's hERG blockade?
A3: Studies have shown that the potency of cisapride's blockade of hERG channels is similar at room temperature (20-22°C) and physiological temperature (37°C).[4][5] This suggests that temperature is not a major factor influencing the IC50 value of cisapride for hERG channels.
Q4: Does the external potassium concentration influence cisapride's effect on hERG channels?
A4: Yes, the external potassium concentration ([K+]o) modulates the blockade of hERG channels by cisapride. An increase in [K+]o has been shown to reduce the potency of the cisapride blockade.[4][5] This is an important consideration for in vitro experiments, as variations in buffer composition can affect the results.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for cisapride in our hERG assay.
-
Possible Cause 1: Different experimental protocols.
-
Solution: Ensure that a standardized voltage protocol is used across all experiments. The IC50 of cisapride can be influenced by the duration and voltage of the depolarizing steps.[7][8][9] It is recommended to use a protocol that allows for sufficient channel activation and inactivation, where cisapride binding is strongest. The FDA recommends specific voltage protocols for assessing drug effects on hERG channels.[11][12]
-
-
Possible Cause 2: Fluctuation in external potassium concentration.
-
Possible Cause 3: Instability of the whole-cell patch clamp recording.
Problem 2: The observed hERG block by cisapride is less than expected based on published data.
-
Possible Cause 1: Cisapride solution degradation.
-
Solution: Prepare fresh stock solutions of cisapride regularly. Cisapride is typically dissolved in a solvent like DMSO to create a stock solution.[4] Ensure the final concentration of the solvent in the experimental solution is low and consistent, as high concentrations could have their own effects.
-
-
Possible Cause 2: The voltage protocol does not sufficiently induce the channel states to which cisapride binds.
Problem 3: Difficulty in achieving a complete washout of the cisapride effect.
-
Possible Cause: While some studies report rapid recovery after washout,[1][6] incomplete washout could be due to the high affinity of cisapride for the hERG channel.
-
Solution: Prolong the washout period and ensure a continuous and adequate flow of the control solution over the cell.
-
Quantitative Data Summary
Table 1: IC50 Values for Cisapride Blockade of hERG Channels
| Cell Line | Temperature (°C) | Voltage Protocol | IC50 (nM) | Reference |
| CHO-K1 | 20-22 | Step to +25 mV | 16.4 | [4] |
| CHO-K1 | 37 | Step to +25 mV | 23.6 | [4] |
| HEK293 | 22 | Step to +10 mV | 6.5 | [1][6][10] |
| Mammalian Cells | Not Specified | Step to +20 mV (2s) | 44.5 | [7][8] |
| Mammalian Cells | Not Specified | Step to +20 mV (20s) | 6.7 | [7][8] |
| CHO | Not Specified | Not Specified | 8.9 | [3] |
| HEK293 | 37 | Varied | 7 - 72 | [9] |
| HEK293 | Not Specified | Not Specified | 32.63 | [14] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing Cisapride Effects on hERG Channels
This protocol is a generalized procedure based on common methodologies cited in the literature.[1][4][13]
1. Cell Preparation:
-
Use a stable cell line expressing hERG channels (e.g., HEK293 or CHO cells).
-
Culture cells to 70-80% confluency on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
2. Solutions:
-
Intracellular (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 1.5 MgATP, 5 EGTA, 10 HEPES. Adjust pH to 7.3 with KOH.[4][12]
-
Extracellular (Bath) Solution (in mM): 130 NaCl, 4.8 KCl, 1.2 MgCl2, 1.2 NaH2PO4, 10 HEPES, 12.5 Glucose, 1.0 CaCl2. Adjust pH to 7.4 with NaOH.[4]
-
Cisapride Stock Solution: Prepare a stock solution in DMSO. Dilute to final concentrations in the extracellular solution just before use. The final DMSO concentration should not exceed 0.1%.[4]
3. Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Compensate for whole-cell capacitance and at least 80% of the series resistance.[4]
-
Hold the membrane potential at -80 mV.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves:
-
Record stable baseline currents in the control extracellular solution.
-
Perfuse the cell with increasing concentrations of cisapride, allowing the drug effect to reach a steady state at each concentration before recording.
-
Perform a washout with the control solution to assess the reversibility of the block.
4. Data Analysis:
-
Measure the peak amplitude of the hERG tail current in the absence and presence of cisapride.
-
Normalize the current at each cisapride concentration to the control current.
-
Plot the normalized current against the logarithm of the cisapride concentration and fit the data to the Hill equation to determine the IC50 and Hill coefficient.[4][13]
Visualizations
Caption: Cisapride's binding to open and inactivated hERG channel states.
Caption: Workflow for electrophysiological assessment of cisapride's hERG block.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. pnas.org [pnas.org]
- 3. Making sure you're not a bot! [nanion.de]
- 4. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockage of the HERG human cardiac K+ channel by the gastrointestinal prokinetic agent cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. benchchem.com [benchchem.com]
- 14. Vicious LQT induced by a combination of factors different from hERG inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cardiac Side Effects of Cisapride in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cisapride (B12094). The information provided aims to help mitigate the known cardiac side effects of cisapride in various research models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cisapride-induced cardiotoxicity?
A1: The primary mechanism of cisapride-induced cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2] This channel is crucial for cardiac repolarization. Inhibition of the hERG channel by cisapride leads to a prolongation of the QT interval on an electrocardiogram (ECG), which can increase the risk of life-threatening cardiac arrhythmias such as Torsades de Pointes (TdP).[1][3][4]
Q2: Are there alternative prokinetic agents with a better cardiac safety profile?
A2: Yes, several alternatives to cisapride are available with a more favorable cardiac safety profile. These include:
-
Mosapride (B1662829): A 5-HT4 receptor agonist that has been shown to have little effect on the QTc interval in animal models.[5]
-
Prucalopride: A selective 5-HT4 receptor agonist with minimal cardiac effects.[6]
-
Metoclopramide and Domperidone: While these are also prokinetic agents, they have their own distinct side-effect profiles to consider.[6][7]
Q3: What are the key risk factors that can exacerbate cisapride's cardiotoxicity in experimental settings?
A3: Several factors can increase the risk of cisapride-induced cardiac side effects, including:
-
High Doses: The cardiotoxic effects of cisapride are dose-dependent.[4][8]
-
Co-administration with CYP3A4 Inhibitors: Cisapride is metabolized by the cytochrome P450 3A4 enzyme.[3][9][10] Co-administration with inhibitors of this enzyme (e.g., certain azole antifungals, macrolide antibiotics) can increase cisapride plasma concentrations and the risk of cardiotoxicity.[11][12][13]
-
Electrolyte Imbalances: Low levels of potassium, magnesium, or calcium can potentiate the QT-prolonging effects of cisapride.[11]
-
Pre-existing Cardiac Conditions: Animal models with underlying cardiac pathologies may be more susceptible to the adverse effects of cisapride.[14][15]
Troubleshooting Guides
Issue 1: Unexpected QT Prolongation or Arrhythmias in Animal Models
| Possible Cause | Troubleshooting Step |
| Incorrect dosage calculation leading to an overdose. | Verify dose calculations and ensure accurate administration. Consider a dose-response study to determine the optimal therapeutic window with minimal cardiac effects. |
| Interaction with other administered compounds. | Review all co-administered substances for potential CYP3A4 inhibition or inherent QT-prolonging effects.[11][12][13] Stagger administration times if possible. |
| Electrolyte imbalance in the animal model. | Monitor and maintain normal serum electrolyte levels (potassium, magnesium, calcium) throughout the experiment.[11] |
| High susceptibility of the chosen animal model. | Consider using a different species or strain known to be less sensitive to QT-prolonging drugs. For example, some studies suggest rabbits and dogs may be more suitable models for studying ventricular repolarization than rodents.[16] |
Issue 2: High Variability in ECG Recordings
| Possible Cause | Troubleshooting Step |
| Inadequate anesthesia or animal stress. | Ensure proper and stable anesthesia levels. Allow for an adequate acclimatization period before recording baseline ECGs. |
| Incorrect electrode placement. | Follow standardized protocols for electrode placement to ensure consistent and high-quality ECG signals. |
| Signal noise and interference. | Use a Faraday cage to shield the experimental setup from external electrical noise. Ensure proper grounding of all equipment. |
Issue 3: Difficulty in Replicating In Vitro hERG Channel Blockade Data
| Possible Cause | Troubleshooting Step |
| Inappropriate voltage clamp protocol. | Utilize standardized voltage protocols, such as step-ramp protocols, which are recommended for assessing hERG channel inhibition.[17][18][19] |
| Temperature fluctuations. | Maintain a stable and physiological temperature (around 37°C) during patch-clamp experiments, as drug effects on ion channels can be temperature-sensitive.[20][18] |
| Cell line instability or low hERG expression. | Regularly verify the expression and function of hERG channels in your cell line using positive controls like dofetilide (B1670870) or terfenadine.[1][17][18] |
Data Presentation
Table 1: In Vitro Potency of Cisapride on hERG and Other Ion Channels
| Ion Channel | Cell Line | IC50 (nM) | Reference |
| hERG (tail current at -40 mV) | Mammalian cells | 44.5 | [1] |
| hERG (prolonged depolarization) | Mammalian cells | 6.70 | [1] |
| hERG | HEK293 | 6.5 | |
| hERG | CHO-K1 | 16.4 (20-22°C) | |
| hERG | CHO-K1 | 23.6 (37°C) | [20] |
| Kv1.5 | Mammalian cells | 21,200 | [1] |
Table 2: Effects of Cisapride on QT/QTc Interval in In Vivo Models
| Animal Model | Dose | Route | % Increase in QT/QTc | Reference |
| Anesthetized Guinea Pigs | 0.3, 1, 3 mg/kg | IV infusion (15 min) | 18-42% (QT), 8-19% (QTc) | [5] |
| Conscious Cats | 30 mg/kg (twice daily for 7 days) | Oral | 11-35% (QT), 11-32% (QTc) | [5] |
| Rats with Heart Failure | 8, 16, 24 mg/kg | Single oral dose | Dose-dependent increase | [14] |
| Rats with Heart Failure | 24 mg/kg/day (7 days) | Chronic oral | Significant prolongation | [14] |
Experimental Protocols
hERG Channel Inhibition Assay (Whole-Cell Patch-Clamp)
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells). Culture cells under standard conditions until they reach 70-90% confluency.
-
Electrophysiological Recording:
-
Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions.[20]
-
Perform whole-cell patch-clamp recordings at a controlled temperature (e.g., 37°C).[20][18]
-
Use a recommended voltage protocol, such as a step-pulse protocol, to elicit hERG currents.[17][18] A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -40 mV to measure the tail current.[1]
-
-
Drug Application:
-
Establish a stable baseline recording of hERG currents.
-
Apply cisapride at various concentrations to the bath solution.
-
Record the steady-state block of the hERG current at each concentration.
-
-
Data Analysis:
-
Measure the amplitude of the hERG tail current before and after drug application.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.[17]
-
In Vivo ECG Monitoring in Conscious Animal Models
-
Animal Preparation:
-
Surgically implant telemetry transmitters for continuous ECG recording in conscious, freely moving animals. This minimizes stress-related artifacts.
-
Allow for a sufficient recovery period (e.g., one week) after surgery.
-
-
Baseline Recording: Record baseline ECG data for a predetermined period (e.g., 24 hours) to establish a stable diurnal rhythm of the QT interval.
-
Drug Administration: Administer cisapride via the desired route (e.g., oral gavage, intravenous infusion).[5]
-
ECG Data Acquisition and Analysis:
-
Continuously record ECGs for a defined period post-dosing.
-
Analyze the ECG recordings to determine heart rate, RR interval, and QT interval.
-
Correct the QT interval for heart rate using an appropriate formula (e.g., Bazett's or Fridericia's for rodents, or a species-specific formula if available).
-
Compare the post-dose QTc values to the baseline values to assess the extent of QT prolongation.
-
Visualizations
Caption: Mechanism of Cisapride-Induced Cardiotoxicity.
Caption: In Vivo ECG Monitoring Workflow.
References
- 1. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cardiac toxicity with cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review article: cardiac adverse effects of gastrointestinal prokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 5-HT(4) receptor agonists, cisapride and mosapride citrate on electrocardiogram in anaesthetized rats and guinea-pigs and conscious cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Alternatives to cisapride - Australian Prescriber [australianprescriber.tg.org.au]
- 8. QT interval effects of cisapride in the clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiotoxicity of new antihistamines and cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccjm.org [ccjm.org]
- 11. [Cisapride and risk of cardiac complications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cisapride and ventricular arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cisapride and ventricular arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The ECG in cardiovascular-relevant animal models of electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cisapride Monohydrate in Cell Culture Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using cisapride (B12094) monohydrate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of cisapride monohydrate for cell culture experiments?
A1: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in sterile DMSO. For example, a 10 mM stock solution can be prepared. Once prepared, it is crucial to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can contribute to degradation.[2]
Q2: What is the recommended storage condition for this compound stock solutions?
A2: To ensure stability, this compound stock solutions should be stored at -20°C or -80°C.[1][2] When stored at -80°C, the stock solution can be stable for up to two years; at -20°C, it is generally stable for up to one year.[2]
Q3: Is cisapride stable in cell culture media?
A3: While direct studies on the stability of cisapride in various cell culture media are limited, its stability is known to be temperature-dependent. Cisapride is more stable at lower temperatures.[3][4][5] In aqueous solutions, its stability is also influenced by pH.[6] Cell culture media are typically buffered to a physiological pH of around 7.2-7.4, which is within the favorable stability range for cisapride in some formulations.[6] However, the complex composition of cell culture media, including salts, amino acids, vitamins, and potentially serum, may impact its stability over time. It is advisable to add cisapride to the culture medium immediately before the experiment.
Q4: Can the components of the cell culture medium affect the stability of cisapride?
A4: Yes, the complex nature of cell culture media means that interactions between cisapride and media components are possible. The presence of serum, which contains various proteins and enzymes, could potentially lead to enzymatic degradation or protein binding, affecting the free concentration and activity of cisapride.[7]
Q5: What are the known degradation pathways for cisapride?
A5: In vivo, cisapride is extensively metabolized, primarily through oxidative N-dealkylation by cytochrome P450 enzymes (mainly CYP3A4) to form norcisapride, and also through aromatic hydroxylation.[8][9] While these are metabolic pathways within an organism, they suggest that if the cultured cells express these enzymes, similar degradation could occur in vitro.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected experimental results. | Degradation of cisapride in stock solution or culture medium. | 1. Prepare a fresh stock solution of cisapride in DMSO. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[2] 3. Add cisapride to the cell culture medium immediately before treating the cells. 4. Perform a time-course experiment to assess the stability of cisapride in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). Quantify the remaining cisapride at different time points using HPLC. |
| Interaction with serum proteins. | 1. If your experiment allows, consider reducing the serum concentration or using a serum-free medium to assess if serum components are affecting cisapride's activity. The effects of plasma proteins on cisapride's activity have been documented, suggesting potential for similar interactions with serum in culture media.[7] 2. Be aware that changes in free vs. bound cisapride concentration can alter its effective dose. | |
| Cell-line specific metabolism. | 1. If you are using metabolically active cells (e.g., hepatocytes), consider that they may metabolize cisapride. The primary metabolite is norcisapride, formed via CYP3A4 activity.[8][9] 2. You can co-treat with a known CYP3A4 inhibitor (e.g., ketoconazole) to see if this potentiates the effect of cisapride, which would suggest cellular metabolism is occurring.[10] | |
| Precipitation observed in the cell culture medium after adding cisapride. | Poor solubility or exceeding the solubility limit. | 1. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. 2. Visually inspect the medium for any signs of precipitation after adding the cisapride stock solution. 3. Vortex the stock solution before diluting it into the medium. 4. Prepare intermediate dilutions in serum-free medium before adding to the final culture medium. |
| Shift in the pH of the cell culture medium. | Cellular metabolism leading to acidification of the medium. | 1. Monitor the pH of your cell culture medium throughout the experiment, as a significant drop in pH could accelerate the degradation of cisapride.[5] 2. Ensure your medium has sufficient buffering capacity (e.g., HEPES) if your cells rapidly acidify the medium. |
Quantitative Data Summary
Table 1: Stability of Cisapride in a Liquid Suspension at Different Temperatures
| Storage Temperature | Time to Reach 90% of Initial Concentration (t90) | Reference |
| 4°C | 91 days | [3][4] |
| 25°C | 28 days | [3][4] |
| 30°C | Approximately 7 months (in control formulation) | [5] |
Table 2: Solubility of Cisapride
| Solvent | Maximum Concentration | Reference |
| DMSO | ≥23.3 mg/mL | [1] |
| DMSO | 46.59 mg/mL (100 mM) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture.
-
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile polypropylene tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Cisapride Quantification
-
Objective: To quantify the concentration of cisapride in cell culture medium to assess its stability.
-
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate (B84403) buffer (e.g., 20 mM, pH 7.0)
-
Cisapride standard for calibration curve
-
Cell culture medium samples containing cisapride
-
-
Procedure: (This is a general guideline; specific parameters may need optimization)
-
Sample Preparation:
-
Collect aliquots of the cell culture medium at different time points.
-
Centrifuge the samples to remove any cells or debris.
-
A protein precipitation step (e.g., with acetonitrile) may be necessary, especially if the medium contains serum. Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
The mobile phase can be a mixture of acetonitrile and phosphate buffer.[11]
-
Set the UV detector to a wavelength suitable for cisapride detection (e.g., 272 nm or 276 nm).
-
Inject the prepared samples and standards.
-
Quantify the cisapride concentration in the samples by comparing the peak areas to a standard curve.
-
-
Visualizations
Caption: Workflow for assessing cisapride stability in cell culture media.
Caption: Logic diagram for troubleshooting inconsistent results with cisapride.
References
- 1. raybiotech.com [raybiotech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stability of cisapride in a liquid dosage form at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Cisapride in a Liquid Dosage form at Two Temperatures | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability of an extemporaneously compounded cisapride suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of plasma proteins on delayed repolarization in vitro with cisapride, risperidone, and D, L-sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Excretion and biotransformation of cisapride in dogs and humans after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug interactions with cisapride: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microbore high-performance liquid chromatographic determination of cisapride in rat serum samples using column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the bioavailability of cisapride monohydrate in oral formulations for animal studies
Technical Support Center: Cisapride (B12094) Monohydrate Oral Formulations
This guide provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions, and troubleshooting advice for improving the oral bioavailability of cisapride monohydrate in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of this compound?
A1: The primary challenge is its low and variable oral bioavailability. This stems from its poor aqueous solubility, which limits its dissolution rate in the gastrointestinal tract—a critical step for drug absorption.[1][2][3] Cisapride's insolubility in water has historically limited the development of parenteral (injectable) forms as well.[1][3] The absolute bioavailability after oral administration in humans is estimated to be between 35-40%.[4]
Q2: What is the Biopharmaceutical Classification System (BCS) class of cisapride and why is it relevant?
A2: While not explicitly stated in the provided search results, based on its low solubility and reported high permeability, cisapride is likely a BCS Class II drug.[5][6] For BCS Class II compounds, the rate-limiting step for absorption is drug dissolution. Therefore, formulation strategies that enhance solubility and dissolution rate are the most effective for improving oral bioavailability.[6][7][8]
Q3: What are the most common formulation strategies to enhance the oral bioavailability of cisapride?
A3: Common strategies focus on improving its solubility and dissolution rate. The two most prominent and effective methods for a compound like cisapride are:
-
Inclusion Complexation with Cyclodextrins: This involves encapsulating the poorly soluble cisapride molecule within the hydrophobic cavity of a cyclodextrin (B1172386) (a cyclic oligosaccharide), forming a complex that is much more water-soluble.[9][10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative due to its high water solubility and safety profile.[13]
-
Solid Dispersion: This technique involves dispersing cisapride in an inert, hydrophilic carrier matrix (such as polyvinylpyrrolidone (B124986) or polyethylene (B3416737) glycol) at a solid state.[5][7][14] This process can reduce drug particle size to a molecular level, improve wettability, and convert the drug from a crystalline to a more soluble amorphous form, thereby enhancing the dissolution rate.[6][7]
Q4: How does a cyclodextrin inclusion complex improve bioavailability?
A4: A cyclodextrin inclusion complex improves bioavailability primarily by increasing the aqueous solubility of the guest drug molecule (cisapride).[11][12] The exterior of the cyclodextrin molecule is hydrophilic, making the entire complex water-soluble. When the complex dissolves in gastrointestinal fluids, it carries the cisapride molecule in solution to the surface of the intestinal epithelium. At the absorption site, the complex dissociates, releasing the drug for absorption. This strategy effectively overcomes the dissolution-rate-limited absorption of poorly soluble drugs.[9][10]
Q5: What are the recommended dosages of cisapride for common animal models?
A5: Dosages can vary by species and the condition being studied. However, published literature and veterinary formularies provide the following recommendations:
-
Dogs and Cats: 0.1 to 0.5 mg/kg, administered orally every 8 to 12 hours.[1][15] For chronic constipation or megacolon in cats, a total dose of 2.5 to 5 mg per cat every 8 to 12 hours is often used.[15]
-
Rabbits: A dose of 0.5 mg/kg has been used in studies, though it did not appear to significantly affect GI motility at this level.[16]
-
Chinchillas: Doses as high as 10 mg/kg have been evaluated.[17] It is recommended to administer the dose about 30 minutes before feeding.[15]
Q6: What analytical methods are suitable for quantifying cisapride in plasma for pharmacokinetic studies?
A6: For pharmacokinetic studies, a sensitive and specific analytical method is crucial.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a widely used method for determining cisapride concentrations in plasma and pharmaceutical dosage forms.[18][19]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and selectivity compared to HPLC-UV and is ideal for detecting low concentrations of the drug in small plasma volumes, making it highly suitable for animal studies.[20] A typical sample preparation involves liquid-liquid extraction from plasma.[20][21]
Troubleshooting Guide
Problem: High variability in plasma concentrations across animal subjects.
-
Possible Cause 1: Inconsistent Formulation: If the drug is not uniformly dispersed in the formulation (e.g., a simple suspension), different animals may receive slightly different effective doses. Precipitation of the drug in the dosing vehicle can also lead to under-dosing.
-
Solution 1: Employ a solubility-enhancing formulation like a cyclodextrin inclusion complex or a solid dispersion to create a true solution or a stable, uniform amorphous dispersion. This ensures consistent dosing. For suspensions, ensure vigorous and consistent mixing before drawing each dose.
-
Possible Cause 2: Fed vs. Fasted State: The presence of food can significantly alter gastric pH and transit time, affecting the dissolution and absorption of a poorly soluble drug.[22] Reduced gastric acidity can decrease the rate of cisapride absorption.[4]
-
Solution 2: Standardize the experimental protocol. Ensure all animals are fasted for a consistent period before dosing and that feeding schedules post-dosing are strictly maintained. Administering the dose 15-30 minutes before meals is often recommended.[15][23]
Problem: Cisapride precipitates out of the dosing vehicle during preparation or storage.
-
Possible Cause: The concentration of cisapride exceeds its solubility limit in the chosen vehicle. This is common for poorly water-soluble compounds.[2][3]
-
Solution:
-
Increase Solubility: Prepare an aqueous solution of a cisapride/HP-β-CD inclusion complex. The complex can dramatically increase the aqueous solubility.
-
Use Co-solvents: While less ideal for in-vivo studies due to potential toxicity and effects on absorption, a co-solvent system (e.g., water with a small percentage of ethanol (B145695) or PEG 400) can be explored.
-
pH Adjustment: Cisapride's solubility may be pH-dependent. Investigate if adjusting the pH of the vehicle (within physiologically tolerated limits) can improve its stability in solution.
-
Problem: In-vitro dissolution testing shows poor drug release from the formulation.
-
Possible Cause 1: Crystalline Drug Form: The crystalline form of cisapride has low intrinsic solubility and dissolves slowly.
-
Solution 1: Convert the drug to its amorphous state using a solid dispersion technique. Amorphous forms are thermodynamically less stable and exhibit faster dissolution rates.[7]
-
Possible Cause 2: Ineffective Formulation: The chosen excipients or preparation method are not adequately enhancing solubility.
-
Solution 2:
-
For Inclusion Complexes: Ensure the molar ratio of cisapride to cyclodextrin is optimized. Verify complex formation using analytical techniques like DSC or FTIR.
-
For Solid Dispersions: The choice of carrier is critical. Hydrophilic polymers like PVP K30 or HPMC can improve wettability and drug release.[5][6] The drug-to-carrier ratio must also be optimized.
-
Data & Experimental Protocols
Pharmacokinetic Parameters of Cisapride in Animals
The following table summarizes key pharmacokinetic parameters from an oral bioavailability study in healthy cats. Such data is crucial for planning dose regimens and assessing the efficacy of new formulations.
| Parameter | Value (Mean ± SD) | Animal Model | Reference |
| Dose | 2 mg/kg (oral) | Healthy Cats (n=7) | [24] |
| Cmax (Peak Concentration) | 73.32 ± 16.59 ng/mL | Healthy Cats (n=7) | [24] |
| Bioavailability (F%) | 29.0 ± 22.6 % | Healthy Cats (n=7) | [24] |
| T½ (Elimination Half-life) | 5.27 ± 3.16 hours | Healthy Cats (n=7) | [24] |
Protocol 1: Preparation of Cisapride-HP-β-CD Inclusion Complex (Kneading Method)
This protocol describes a common and scalable method for preparing cyclodextrin inclusion complexes.
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to Hydroxypropyl-β-cyclodextrin (HP-β-CD). A 1:1 molar ratio is a common starting point.
-
Mixing: Accurately weigh the calculated amounts of cisapride and HP-β-CD and place them in a glass mortar.
-
Kneading: Add a small amount of a water/ethanol (50:50 v/v) mixture to the mortar to form a thick, homogenous paste.
-
Trituration: Knead the paste thoroughly with a pestle for 45-60 minutes. During this process, the solvent facilitates the inclusion of the cisapride molecule into the cyclodextrin cavity.
-
Drying: Transfer the resulting paste to a drying oven and dry at 40-50°C until a constant weight is achieved. The solvent is completely removed, leaving a solid powder.
-
Sieving and Storage: Pass the dried complex through a fine-mesh sieve to ensure uniformity. Store in a desiccator until use.
-
Characterization (Recommended): Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or X-ray Diffraction (XRD).
Protocol 2: Quantification of Cisapride in Plasma via LC-MS/MS
This protocol provides a general workflow for analyzing plasma samples from a pharmacokinetic study.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 300 µL of animal plasma into a microcentrifuge tube.
-
Add 30 µL of an internal standard working solution (e.g., a structurally similar compound not present in the sample).[20]
-
Vortex-mix briefly.
-
Add 1200 µL of a cold extraction solvent (e.g., diethyl ether:ethyl acetate (B1210297) 70:30 v/v).[20]
-
Vortex for 1 minute to extract the drug, then centrifuge at high speed (e.g., 17,000 x g) at 4°C for 5 minutes.[20]
-
-
Evaporation and Reconstitution:
-
Freeze the samples (e.g., at -70°C) to solidify the aqueous layer.
-
Decant the organic supernatant into a clean tube and evaporate it to dryness under a stream of nitrogen at 40°C.[20]
-
Reconstitute the dried residue in 200 µL of a mobile phase-compatible solvent (e.g., Water:Acetonitrile 50:50 v/v).[20]
-
-
LC-MS/MS Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject the sample into a UPLC-MS/MS system.
-
Chromatography: Use a suitable C18 column for separation.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and use Multiple Reaction Monitoring (MRM) for quantification. The ionic transition for cisapride is m/z 466.23 > 184.09.[20]
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the concentration of cisapride in the unknown plasma samples by comparing their peak area ratios (drug/internal standard) to the calibration curve.
-
Use the concentration-time data to calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.[20]
-
Visualizations
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. CAS 260779-88-2: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ijisrt.com [ijisrt.com]
- 6. eprint.innovativepublication.org [eprint.innovativepublication.org]
- 7. researchgate.net [researchgate.net]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.ymaws.com [cdn.ymaws.com]
- 16. Effects of Cisapride, Buprenorphine, and Their Combination on Gastrointestinal Transit in New Zealand White Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. HPLC determination of the concentration of cisapride in human pla...: Ingenta Connect [ingentaconnect.com]
- 19. Comparative bioavailability of two immediate release tablets of cisapride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pharmometrica.com.mx [pharmometrica.com.mx]
- 21. Stereoselective pharmacokinetics of cisapride in healthy volunteers and the effect of repeated administration of grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. walshmedicalmedia.com [walshmedicalmedia.com]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. Pharmacokinetics and suggested oral dosing regimen of cisapride: a study in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cisapride Monohydrate Interference in Fluorescent Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from cisapride (B12094) monohydrate in fluorescent assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify, understand, and mitigate potential assay artifacts.
Frequently Asked Questions (FAQs)
Q1: How might cisapride monohydrate interfere with our fluorescent assays?
This compound possesses chemical structures, specifically aromatic rings and a substituted aniline-like moiety, that can potentially interfere with fluorescent assays through two primary mechanisms:
-
Autofluorescence: The cisapride molecule itself may absorb light at the excitation wavelength of your assay and emit its own fluorescence, leading to a false-positive signal or increased background noise.[1][2][3] This is a common characteristic of molecules with aromatic and cyclic components.[1][2]
-
Fluorescence Quenching: Cisapride may absorb the light emitted by your fluorophore (the "inner filter effect") or interact with the excited fluorophore to cause non-radiative decay, leading to a decrease in the fluorescence signal.[4][5] This can result in a false-negative or an underestimation of the true signal. Aromatic amines, which are structurally related to parts of the cisapride molecule, are known to be effective fluorescence quenchers.[4][6]
Q2: What are the key structural features of this compound that suggest potential for fluorescence interference?
This compound's structure contains two key features that are often associated with fluorescence activity:
-
A substituted benzamide (B126) group: This aromatic ring system can absorb UV and visible light.
-
A fluorophenoxy group: Another aromatic moiety that contributes to the molecule's potential to absorb and emit light.
The presence of these conjugated aromatic systems increases the likelihood of autofluorescence.[2][3]
Q3: At what concentrations might we expect to see interference from this compound?
The concentration at which interference becomes significant is assay-dependent. However, issues are more likely to arise when using higher concentrations of cisapride. It is crucial to test a range of cisapride concentrations in your specific assay buffer, both with and without the other assay components, to determine the threshold for interference.
Q4: What is an orthogonal assay and why is it important when investigating potential interference?
An orthogonal assay is a method that measures the same biological endpoint but uses a different technology or principle. For example, if you are using a fluorescence-based assay to measure enzyme activity, an orthogonal assay might use luminescence or absorbance. Running an orthogonal assay is a critical step to confirm that the observed effects of cisapride are on the biological target and not an artifact of the primary assay technology.
Troubleshooting Guides
Issue 1: Unexpectedly high fluorescence signal in the presence of this compound.
Potential Cause: Autofluorescence of this compound.
Troubleshooting Steps:
-
Run a control experiment: Prepare samples containing only this compound in the assay buffer at the same concentrations used in your main experiment.
-
Measure fluorescence: Read the fluorescence of these control samples using the same excitation and emission wavelengths as your assay.
-
Analyze the data: If you observe a concentration-dependent increase in fluorescence from cisapride alone, this confirms autofluorescence.
Solution:
-
Subtract the background: If the autofluorescence is moderate and consistent, you can subtract the signal from the cisapride-only control from your experimental data.
-
Use a different fluorophore: Select a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance and emission spectra of cisapride. Red-shifted fluorophores are often less susceptible to autofluorescence from small molecules.[1]
-
Decrease the concentration of cisapride: If biologically feasible, reduce the concentration of cisapride in your assay to a level where its autofluorescence is negligible.
Issue 2: Unexpectedly low fluorescence signal in the presence of this compound.
Potential Cause: Fluorescence quenching by this compound.
Troubleshooting Steps:
-
Run a quenching control experiment: Prepare samples containing your fluorophore (or fluorescently labeled substrate/product) and varying concentrations of this compound in the assay buffer.
-
Measure fluorescence: Excite the fluorophore at its specific wavelength and measure the emission.
-
Analyze the data: A concentration-dependent decrease in the fluorescence signal in the presence of cisapride indicates quenching.
Solution:
-
Correct for the inner filter effect: If quenching is due to the inner filter effect, mathematical corrections can be applied to the data.[5]
-
Change the fluorophore: Use a fluorophore that is less susceptible to quenching by cisapride.
-
Consider a different assay format: If quenching is significant and cannot be easily corrected, consider using a non-fluorescence-based orthogonal assay.
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in a specific assay.
Materials:
-
This compound
-
Assay buffer
-
Microplate reader with fluorescence detection capabilities
-
Black-walled microplates
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the highest concentration used in your experiments.
-
Perform a serial dilution of the this compound solution in the assay buffer directly in the microplate. Include wells with assay buffer only as a blank.
-
Set the microplate reader to the excitation and emission wavelengths of your primary assay.
-
Measure the fluorescence intensity of each well.
-
Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of the specific fluorophore used in an assay.
Materials:
-
This compound
-
Fluorophore (or fluorescently labeled component of the assay)
-
Assay buffer
-
Microplate reader with fluorescence detection capabilities
-
Black-walled microplates
Methodology:
-
Prepare a solution of the fluorophore in the assay buffer at the concentration used in your assay.
-
Prepare a stock solution of this compound and perform a serial dilution in the assay buffer.
-
In the microplate, add a fixed volume of the fluorophore solution to each well.
-
Add varying concentrations of the this compound solution to the wells. Include control wells with the fluorophore and assay buffer only.
-
Incubate the plate for a short period to allow for any interactions.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for the fluorophore.
-
Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent decrease in fluorescence suggests quenching.
Quantitative Data Summary
| Parameter | Wavelengths (Excitation/Emission) | Result | Interpretation |
| Autofluorescence | e.g., 485/520 nm | Concentration-dependent increase in RFU | Cisapride is autofluorescent at these wavelengths. |
| Fluorescence Quenching | e.g., 485/520 nm | IC50 of quenching = X µM | Cisapride quenches the fluorophore with a specific potency. |
The following table summarizes the known biological activity of cisapride, which may be relevant in cell-based assays.
| Target | Action | Affinity (IC50 / EC50) | Reference |
| 5-HT4 Receptor | Agonist | EC50 = 140 nM | [7] |
| hERG Channel | Blocker | IC50 = 9.4 nM - 44.5 nM | [7][8] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Autofluorescence in Flow Cytometry | FluoroFinder [fluorofinder.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Cisapride, 5-HT4 receptor agonist (CAS 81098-60-4) | Abcam [abcam.com]
- 8. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity and analysis of cisapride monohydrate for research use
This guide provides researchers, scientists, and drug development professionals with essential information for the purity analysis and effective use of cisapride (B12094) monohydrate in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for cisapride? A1: Cisapride is a parasympathomimetic agent that primarily functions as a serotonin (B10506) 5-HT4 receptor agonist.[1] Activation of these receptors in the enteric nervous system promotes the release of acetylcholine, which in turn stimulates motility in the upper gastrointestinal tract.[1][2] It enhances gastric contractions, accelerates gastric emptying, and increases intestinal transit.[1]
Q2: What are the typical physical and chemical properties of research-grade cisapride monohydrate? A2: this compound is typically a white to slightly beige, odorless crystalline powder.[3] It is sparingly soluble in methanol (B129727).[3] Key chemical properties are summarized in the table below.
Q3: How should I store and handle this compound powder? A3: this compound should be stored in a well-sealed container, protected from light and moisture. For short-term storage, room temperature is generally acceptable. For long-term stability, especially once in solution, refrigeration at 4°C is recommended.[4] Cisapride suspensions have been shown to be stable for 91 days at 4°C, compared to only 28 days at 25°C.[4]
Q4: What is a typical purity specification for research-grade this compound? A4: While specifications can vary by supplier, high-quality, research-grade this compound is expected to have a purity (assay) of over 99%. A summary of typical specifications is provided in Table 1.
Quantitative Data Summary
Table 1: Typical Certificate of Analysis Specifications for this compound
| Parameter | Specification | Typical Analytical Method |
| Appearance | White to slightly beige powder[3] | Visual Inspection |
| Assay (on dried basis) | ≥ 99.0% | HPLC[5][6] |
| Molecular Formula | C₂₃H₂₉ClFN₃O₄ · H₂O[7] | - |
| Molecular Weight | 483.97 g/mol [7] | Mass Spectrometry |
| Solubility | Sparingly soluble in methanol[3] | Solubility Test |
| Water Content (Karl Fischer) | 3.5% - 4.5% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | USP <281> |
| Heavy Metals | ≤ 20 ppm | USP <231> |
Experimental Protocols & Troubleshooting
Purity Verification Workflow for Incoming Material
It is crucial to verify the purity and identity of a new batch of this compound before use in experiments. The following workflow outlines the recommended steps.
Detailed Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is a representative example for determining the purity of this compound based on published procedures.[6][8][9][10]
1. Materials and Reagents:
-
This compound reference standard and sample
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Ammonium Acetate or Phosphate Buffer (e.g., 10mM)
-
HPLC-grade water
-
0.45 µm syringe filters
2. Chromatographic Conditions:
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8][9] |
| Mobile Phase | Isocratic mixture of Acetonitrile and Buffer (e.g., 55:45 v/v)[8] |
| pH Adjustment | Adjust buffer pH to ~5.0-7.0 with a suitable acid/base |
| Flow Rate | 1.0 mL/min[5][6] |
| Detection Wavelength | 260 - 278 nm (UV Detector)[8][11] |
| Column Temperature | 30°C[8] |
| Injection Volume | 20 µL |
3. Standard & Sample Preparation:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of cisapride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol or the mobile phase.
-
Sample Solution (e.g., 100 µg/mL): Prepare in the same manner as the standard solution using the cisapride sample to be tested.
-
Filtration: Before injection, filter all solutions through a 0.45 µm syringe filter to remove particulates.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the standard solution five times to check for system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution in duplicate.
-
Calculate the purity by comparing the peak area of the cisapride in the sample chromatogram to the total peak area (Area % method).
Troubleshooting Guide
Q5: My HPLC chromatogram shows unexpected peaks. What should I do? A5: Unexpected peaks can arise from sample degradation, impurities in the starting material, or system contamination. Cisapride is known to degrade under stress conditions like strong acid, base, or oxidation.[5][11] Follow the decision tree below to troubleshoot.
Q6: I'm having trouble dissolving the this compound. A6: Cisapride is sparingly soluble in some aqueous buffers but more soluble in organic solvents like methanol.[3] For preparing aqueous stocks, using propylene (B89431) glycol can enhance solubility.[12] Gentle sonication may also aid dissolution. Ensure the pH of your final solution is compatible with cisapride stability; it degrades in strongly acidic or alkaline conditions.[5]
Mechanism of Action Signaling Pathway
Cisapride's prokinetic effects are mediated through the 5-HT4 receptor signaling cascade in enteric neurons.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stability of cisapride in a liquid dosage form at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Determination of cisapride in pharmaceutical preparations using derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzamide, 4-amino-5-chloro-N-[(3R,4S)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxy-, hydrate (1:1), rel- | C23H31ClFN3O5 | CID 656684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Development and Validation of a High-Performance Liquid Chromatographic Method for the Determination of Cinitapride in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Stability of an extemporaneously compounded cisapride suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
Cisapride monohydrate storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the best practices for storing and handling cisapride (B12094) monohydrate.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for cisapride monohydrate powder?
A1: this compound should be stored in a cool, dry, and well-ventilated place, protected from light and moisture.[1][2][3][4] The container should be kept tightly closed.[1] While some sources recommend room temperature, generally between 15-30°C (59-86°F), others specify refrigeration at 2-8°C.[5][6] For long-term storage, it is advisable to adhere to the temperature specified on the product's certificate of analysis or safety data sheet. An ideal humidity level for storing most medications is below 60%.[7]
Q2: How should I handle this compound in the laboratory to ensure my safety?
A2: When handling this compound, it is crucial to avoid contact with skin and eyes and to prevent the inhalation of dust.[1] Always use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][8] In cases of insufficient ventilation, a suitable respiratory equipment should be worn.[1] It is recommended to handle the compound in a well-ventilated area or under a fume hood.[1]
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents and strong acids.[8] Contact with these substances should be avoided to prevent degradation or hazardous reactions.
Q4: What is the solubility of this compound?
A4: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of approximately 30 mg/mL.[9] It is practically insoluble in water.[9] Note that DMSO is hygroscopic and can absorb moisture from the air, which may affect the solubility of the product.[9]
Q5: Is this compound stable in solution?
A5: The stability of cisapride in solution depends on the solvent and storage conditions. For instance, stock solutions in DMSO can be stored at -20°C for one year or -80°C for two years.[9] The stability of aqueous suspensions can vary significantly with temperature.
Troubleshooting Guide
Problem: I observe degradation of my this compound sample.
Possible Causes & Solutions:
-
Improper Storage: Verify that the storage conditions meet the recommendations. Has the sample been exposed to high temperatures, humidity, or light?
-
Solution: Store the compound in a tightly sealed container in a cool, dry, and dark place. Refer to the quantitative storage data table for specific temperature ranges.
-
-
Contamination: The sample may have come into contact with incompatible materials.
-
Solution: Review handling procedures to ensure no cross-contamination with strong acids or oxidizing agents. Use clean spatulas and weighing boats for each use.
-
Problem: I am having difficulty dissolving this compound.
Possible Causes & Solutions:
-
Incorrect Solvent: this compound has limited solubility in many common solvents.
-
Solution: Use DMSO for preparing stock solutions.[9] Gentle warming or sonication may aid in dissolution.
-
-
Hygroscopic Solvent: If using DMSO, it may have absorbed moisture, affecting its solvating power.
-
Solution: Use freshly opened or properly stored anhydrous DMSO.[9]
-
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Storage Temperature | Room Temperature (15-30°C or 59-86°F) or Refrigerated (2-8°C) | [5][6] |
| Recommended Humidity | < 60% | [7] |
| Solubility in DMSO | ~30 mg/mL | [9] |
| Solubility in Water | Practically Insoluble | [9] |
| Stock Solution Stability (DMSO) | 1 year at -20°C; 2 years at -80°C | [9] |
Experimental Protocols
Representative Stability-Indicating HPLC Method for this compound Analysis
This protocol is a representative methodology based on established principles for stability-indicating assays of similar pharmaceutical compounds. Researchers should validate this method for their specific experimental conditions.
1. Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.01M ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of cisapride (e.g., 256 nm).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., DMSO or a mixture of mobile phase components) at a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the experimental sample in the same diluent as the standard solution to a similar concentration.
3. Forced Degradation Studies (for method validation):
To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting the this compound sample to various stress conditions:
-
Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1N HCl) at an elevated temperature.
-
Base Hydrolysis: Treat the sample with a base (e.g., 0.1N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat.
-
Photolytic Degradation: Expose the solid sample to UV light.
The HPLC method should be able to separate the intact cisapride peak from any degradation products formed under these stress conditions.
Visualizations
Caption: Workflow for proper storage and handling of this compound.
References
- 1. pccarx.com [pccarx.com]
- 2. DailyMed - this compound powder [dailymed.nlm.nih.gov]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. This compound USP [dailymed.nlm.nih.gov]
- 5. dialavet.com [dialavet.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Comparing cisapride monohydrate and domperidone on lower esophageal sphincter pressure
A Comparative Analysis of Cisapride (B12094) Monohydrate and Domperidone (B1670879) on Lower Esophageal Sphincter Pressure
Introduction
Gastroesophageal reflux disease (GERD) is a prevalent condition often characterized by a hypotensive lower esophageal sphincter (LES), which allows for the retrograde flow of gastric contents into the esophagus. Prokinetic agents, such as cisapride monohydrate and domperidone, have been utilized to manage GERD by increasing the resting pressure of the LES, thereby augmenting the barrier against acid reflux. This guide provides a detailed comparison of the pharmacological effects of this compound and domperidone on LES pressure (LESP), supported by experimental data for researchers, scientists, and drug development professionals.
Mechanism of Action
The therapeutic effects of cisapride and domperidone on the LES are mediated through distinct signaling pathways.
This compound: Cisapride acts as a selective serotonin (B10506) 5-HT₄ receptor agonist in the myenteric plexus of the gastrointestinal tract.[1][2] Activation of these receptors enhances the release of acetylcholine (B1216132) from enteric motor neurons.[1][2] Acetylcholine then acts on muscarinic receptors on the smooth muscle cells of the LES, leading to increased tone and pressure.[3][4]
Domperidone: Domperidone functions as a peripheral dopamine (B1211576) D₂ and D₃ receptor antagonist.[5][6] In the gastrointestinal tract, dopamine typically has an inhibitory effect on motility by suppressing acetylcholine release. By blocking these dopamine receptors, domperidone negates this inhibitory effect, leading to an increased release of acetylcholine and subsequent enhancement of LES tone.[6][7] Notably, domperidone does not readily cross the blood-brain barrier, which limits its central nervous system side effects.[7][8]
Signaling Pathway Diagrams
Comparative Efficacy on Lower Esophageal Sphincter Pressure
Multiple studies have quantified the effects of cisapride and domperidone on LESP. The following tables summarize the key findings from these experiments.
This compound: Quantitative Data on LESP
| Study Population | Dosage and Administration | Baseline LESP (mean ± SEM) | Post-treatment LESP (mean ± SEM) | Percentage Increase |
| Healthy Volunteers[9] | 10 mg, oral | 20.6 ± 2.3 mmHg | 28.9 ± 2.3 mmHg | ~40% |
| Healthy Volunteers[9] | 20 mg, oral | 20.6 ± 2.3 mmHg | 26.8 ± 1.8 mmHg | ~30% |
| Reflux Patients[3] | 8.0 mg, intravenous | Not specified, but restored to normal control values | Enhanced LES tone | Not specified |
| Awake Dogs[10] | Not specified, oral | 29.1 mmHg (median) | 44.4 mmHg (median) at 1 hour | ~53% |
Domperidone: Quantitative Data on LESP
| Study Population | Dosage and Administration | Baseline LESP | Post-treatment LESP | Percentage Increase |
| Healthy Volunteers[7][8][11] | 10 mg, intravenous | Not specified | 275% above basal pressure | 275% |
| Healthy Volunteers & Reflux Patients[12] | Not specified | Not specified | Significant increase in LESP | Not specified |
Experimental Protocols
The methodologies employed in key studies investigating the effects of cisapride and domperidone on LESP are detailed below.
General Experimental Workflow: Esophageal Manometry
Study 1: Cisapride in Healthy Volunteers [9]
-
Objective: To assess the effect of repeated oral doses of cisapride on interdigestive esophageal motility.
-
Design: Double-blind, placebo-controlled study.
-
Participants: 10 healthy male volunteers.
-
Intervention: Participants received repeated oral doses of cisapride (10 mg and 20 mg) or placebo.
-
Methodology: Esophageal motility was recorded continuously for 60 minutes using a sleeve sensor that straddled the lower esophageal sphincter. A series of 10 wet swallows were performed.
-
Primary Outcome: Measurement of lower esophageal sphincter pressure.
Study 2: Domperidone in Healthy Volunteers [7][8]
-
Objective: To study the action of domperidone on the lower esophageal sphincter.
-
Design: Randomized, placebo-controlled trial.
-
Participants: 12 healthy volunteers (6 male, 6 female).
-
Intervention: A single intravenous injection of 10 mg of domperidone or a NaCl placebo.
-
Methodology: Esophageal manometry was performed using a perfused three-catheter recording system to measure LESP before and at 15-minute intervals for 2 hours after the injection.
-
Primary Outcome: Change in lower esophageal sphincter pressure from baseline.
Discussion and Conclusion
Both this compound and domperidone effectively increase lower esophageal sphincter pressure, which is a key therapeutic target in the management of GERD. Cisapride, a 5-HT₄ agonist, and domperidone, a D₂/D₃ antagonist, achieve this effect through the common pathway of enhancing cholinergic stimulation of the LES smooth muscle.
The available data suggests that intravenous domperidone may produce a more potent and rapid increase in LESP compared to oral cisapride.[7][8][9][11] However, it is important to note that direct head-to-head comparative studies with identical routes of administration and dosages are limited. Clinical studies comparing the two drugs in the treatment of GERD symptoms have shown that cisapride may be more effective in reducing reflux symptoms.[13][14]
The choice between these agents in a research or clinical setting should consider the desired onset and magnitude of effect, the route of administration, and the specific patient population. It is also crucial to be aware of the safety profiles of these drugs, as cisapride has been associated with cardiac arrhythmias, leading to its restricted use.
This guide provides a comparative overview based on available experimental data. Further research, including direct comparative trials using standardized methodologies, would be beneficial for a more definitive comparison of the effects of this compound and domperidone on lower esophageal sphincter pressure.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Effects of cisapride on distal esophageal motility in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisapride effects on canine lower esophageal sphincter under various pharmacological pretreatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Domperidone? [synapse.patsnap.com]
- 7. karger.com [karger.com]
- 8. Domperidone: a drug with powerful action on the lower esophageal sphincter pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cisapride stimulates human esophageal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. scite.ai [scite.ai]
- 12. Evaluation of the effect of domperidone on human oesophageal and gastroduodenal motility by intraluminal manometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study with two prokinetics in functional dyspepsia and GORD: domperidone vs. cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Cisapride Monohydrate and Prucalopride: 5-HT4 Receptor Selectivity and Safety Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of cisapride (B12094) monohydrate and prucalopride (B966), focusing on their selectivity for the 5-hydroxytryptamine-4 (5-HT4) receptor. The objective is to present experimental data, outline methodologies, and visualize key pathways to inform research and drug development.
Introduction
Cisapride and prucalopride are both agonists of the 5-HT4 receptor, known for their prokinetic effects on the gastrointestinal (GI) tract.[1][2][3][4][5] However, their clinical applications have been significantly influenced by their differing selectivity and off-target effects. Cisapride, an earlier generation agent, was widely used but later withdrawn or restricted in many countries due to serious cardiovascular side effects, specifically cardiac arrhythmias like Torsades de Pointes.[3][6][7][8][9][10] These adverse effects are primarily attributed to its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[6][7][11][12][13][14][15][16] Prucalopride, a newer and more selective 5-HT4 receptor agonist, was developed to provide the therapeutic benefits of 5-HT4 agonism while minimizing off-target liabilities, particularly hERG channel inhibition.[3][4][5][17][18][19]
Quantitative Comparison of Receptor Affinity
The selectivity of a drug is a critical determinant of its therapeutic index. The following tables summarize the binding affinities of cisapride and prucalopride for the target 5-HT4 receptor and the off-target hERG channel.
| Compound | Receptor | Species | pKi | Ki (nM) | Reference |
| Prucalopride | 5-HT4a | Human | 8.60 | 2.5 | [20][21][22] |
| 5-HT4b | Human | 8.10 | 8.0 | [20][21][22] | |
| Cisapride | 5-HT4 | Guinea Pig | - | See Note | [23] |
| Compound | Channel/Receptor | Species | IC50 (nM) | Reference |
| Cisapride | hERG K+ Channel | Human | 6.7 - 44.5 | [6][11] |
| hERG K+ Channel | Human | 240 | [12] | |
| 5-HT4 Receptor (EC50) | - | 140 | [24] | |
| Prucalopride | hERG K+ Channel | Human | 4100 | [14] |
| hERG K+ Channel | Human | 5700 | [12] | |
| Other 5-HT Receptors | - | >10,000 | [21] |
Key Observation: Prucalopride demonstrates significantly higher selectivity for the 5-HT4 receptor with a much lower affinity for the hERG channel compared to cisapride. The IC50 for prucalopride at the hERG channel is in the micromolar range, whereas for cisapride, it is in the nanomolar range, indicating a substantially wider safety margin for prucalopride regarding cardiotoxicity.[12][14]
Signaling Pathways and Experimental Workflows
To understand the functional consequences of 5-HT4 receptor activation and the methodologies used to assess drug selectivity, the following diagrams illustrate the key pathways and experimental workflows.
Caption: 5-HT4 Receptor Signaling Pathway.
The activation of the 5-HT4 receptor by an agonist like cisapride or prucalopride primarily initiates a Gαs-coupled signaling cascade, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[25][26][27] Additionally, a G-protein independent pathway involving Src kinase and the ERK pathway can also be activated.[26][28][29]
Caption: Experimental Workflow for Drug Selectivity.
This workflow outlines the key experiments performed to characterize the selectivity of 5-HT4 receptor agonists. It involves determining the binding affinity, functional potency at the target receptor, and activity at key off-target sites like the hERG channel.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine receptor selectivity.
Radioligand Binding Assay for 5-HT4 Receptor Affinity (Ki Determination)
Objective: To determine the binding affinity (Ki) of cisapride and prucalopride for the 5-HT4 receptor.
Materials:
-
Cell membranes expressing the human 5-HT4 receptor.
-
Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist).[30][31][32]
-
Test compounds: Cisapride monohydrate and prucalopride.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT4 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[33]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane suspension.
-
50 µL of [3H]-GR113808 at a concentration near its Kd.
-
50 µL of various concentrations of the test compound (cisapride or prucalopride) or buffer (for total binding) or a high concentration of a non-labeled 5-HT4 antagonist (e.g., 10 µM GR113808) for non-specific binding.[34]
-
-
Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer.[33]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[33]
cAMP Functional Assay for 5-HT4 Receptor Activity (EC50 Determination)
Objective: To determine the functional potency (EC50) of cisapride and prucalopride as agonists at the 5-HT4 receptor by measuring cAMP production.
Materials:
-
Cells expressing the human 5-HT4 receptor.
-
Test compounds: this compound and prucalopride.
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).[35][36][37][38]
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[39]
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of cisapride and prucalopride in assay buffer containing a PDE inhibitor.
-
Cell Stimulation: Remove the culture medium and add the different concentrations of the test compounds to the cells. Include a control with buffer only.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Conclusion
The data presented in this guide clearly illustrate the superior selectivity of prucalopride for the 5-HT4 receptor compared to this compound. Prucalopride's high affinity for the 5-HT4 receptor, coupled with its significantly lower affinity for the hERG channel, translates to a much-improved safety profile, mitigating the risk of serious cardiac adverse events associated with cisapride.[3][5][17] This comparative analysis, supported by detailed experimental protocols and pathway visualizations, provides valuable insights for researchers and drug development professionals working on serotonergic agents and highlights the importance of rigorous selectivity profiling in modern drug discovery.
References
- 1. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisapride - Wikipedia [en.wikipedia.org]
- 3. dovepress.com [dovepress.com]
- 4. la-press.net [la-press.net]
- 5. Role of prucalopride, a serotonin (5-HT(4)) receptor agonist, for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cisapride: what can we learn from the rise and fall of a prokinetic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. The action of the novel gastrointestinal prokinetic prucalopride on the HERG K+ channel and the common T897 polymorph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structural determinants for high-affinity block of hERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Clinical Efficacy and Safety Profile of Prucalopride in Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. researchgate.net [researchgate.net]
- 22. The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
- 25. researchgate.net [researchgate.net]
- 26. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. giffordbioscience.com [giffordbioscience.com]
- 34. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 35. bpsbioscience.com [bpsbioscience.com]
- 36. researchgate.net [researchgate.net]
- 37. m.youtube.com [m.youtube.com]
- 38. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 39. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cisapride Monohydrate as a Positive Control for 5-HT4 Receptor Binding: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate positive control is a critical step in validating receptor binding assays. This guide provides a comprehensive comparison of cisapride (B12094) monohydrate with other 5-HT4 receptor agonists, supported by experimental data and detailed protocols, to establish its suitability as a reliable positive control.
Cisapride, a well-characterized gastroprokinetic agent, demonstrates high affinity for the 5-hydroxytryptamine-4 (5-HT4) receptor, making it a strong candidate for a positive control in binding assays.[1] Its primary mechanism of action involves stimulating 5-HT4 receptors, which leads to the release of acetylcholine (B1216132) in the enteric nervous system and subsequent enhancement of gastrointestinal motility.[2]
Comparative Analysis of 5-HT4 Receptor Agonists
The following table summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) of cisapride and other commonly used 5-HT4 receptor agonists. This quantitative data allows for a direct comparison of their potencies at the 5-HT4 receptor.
| Compound | Receptor Subtype(s) | Kᵢ (nM) | IC₅₀ (nM) | Species | Reference(s) |
| Cisapride | 5-HT4 | - | 113 | Guinea Pig | [3] |
| 5-HT4 | 21 (approx.) | - | Porcine | [4] | |
| Prucalopride | human 5-HT4a / 4b | 2.5 / 8.0 | - | Human | [5] |
| human 5-HT4a / 4b | pKi 8.6 / 8.1 | - | Human | [6] | |
| Mosapride (B1662829) | 5-HT4 | 84.2 | - | Guinea Pig | [7] |
| 5-HT4 | - | 113 | Guinea Pig | [3] | |
| Tegaserod | 5-HT4 | pKi 8.2 | - | Human | [8] |
| Velusetrag (TD-5108) | 5-HT4 | >500-fold selectivity | - | - | [9] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for replicating and interpreting binding assay results. Below is a typical protocol for a competitive radioligand binding assay for the 5-HT4 receptor.
5-HT4 Receptor Radioligand Binding Assay Protocol
1. Materials and Reagents:
-
Membrane Preparation: Homogenates of guinea pig striatum or other tissues expressing 5-HT4 receptors.[1][10]
-
Radioligand: [³H]GR113808, a selective 5-HT4 receptor antagonist.[1][10]
-
Positive Control: Cisapride monohydrate
-
Test Compounds: Alternative 5-HT4 receptor agonists/antagonists
-
Incubation Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold incubation buffer
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
2. Procedure:
-
Incubation: In assay tubes, combine the membrane preparation, [³H]GR113808 (at a concentration close to its Kd value), and varying concentrations of the unlabeled ligand (cisapride or test compounds).[11] For determining non-specific binding, a high concentration of a potent 5-HT4 receptor ligand (e.g., unlabeled GR113808) is used in parallel tubes.[11]
-
Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the competition curve.
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biological processes and the experimental design, the following diagrams illustrate the 5-HT4 receptor signaling pathway and the workflow of a typical receptor binding assay.
Conclusion
This compound serves as an excellent positive control for 5-HT4 receptor binding assays due to its well-documented high affinity and agonist activity. The comparative data presented demonstrates its potency relative to other known 5-HT4 receptor agonists. By utilizing the detailed experimental protocol and understanding the underlying signaling pathway and workflow, researchers can confidently employ this compound to validate their 5-HT4 receptor binding assays, ensuring the accuracy and reliability of their experimental results.
References
- 1. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of serotonin 5-HT4 recognition sites in the porcine caudate nucleus by radioligand binding [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Tegaserod Stimulates 5-HT4 Serotonin Receptors in the Isolated Human Atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cisapride Monohydrate: A Comparative Analysis of its Cross-Reactivity with Serotonin Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Cisapride (B12094) monohydrate is a gastroprokinetic agent that primarily functions as a serotonin (B10506) 5-HT₄ receptor agonist. Its therapeutic effect in conditions such as gastroesophageal reflux disease and gastroparesis is attributed to this mechanism, which enhances acetylcholine (B1216132) release in the enteric nervous system, thereby stimulating gastrointestinal motility. However, a comprehensive understanding of its pharmacological profile requires a thorough evaluation of its cross-reactivity with other serotonin (5-HT) receptor subtypes. This guide provides a comparative analysis of cisapride's binding affinity and functional activity across various 5-HT receptors, supported by experimental data and detailed methodologies.
Quantitative Analysis of Receptor Binding and Functional Potency
The following table summarizes the binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) of cisapride monohydrate for its primary target, the 5-HT₄ receptor, and its cross-reactivity with other major serotonin receptor subtypes. This data has been compiled from various in vitro studies.
| Receptor Subtype | Binding Affinity (Kᵢ) | Functional Activity (EC₅₀/IC₅₀) | Functional Effect |
| 5-HT₄ | 25 nM (rat)[1] | 69.9 nM (EC₅₀, human 5-HT₄b)[2] | Agonist[3][4][5][6][7] |
| 5-HT₁ | - | 1.5 nM (IC₅₀)[3] | Antagonist[3] |
| 5-HT₂ | Binding observed[8] | - | - |
| 5-HT₃ | - | 52 nM (IC₅₀)[3] | Antagonist[3] |
Note: A lower Kᵢ value indicates a higher binding affinity. EC₅₀ represents the concentration of a drug that gives half-maximal response, while IC₅₀ is the concentration that inhibits a response by 50%.
Primary Pharmacological Target: 5-HT₄ Receptor
Cisapride's primary mechanism of action is the activation of 5-HT₄ receptors.[4][5][6][7][9] Studies have shown that cisapride binds to 5-HT₄ receptors, competing with other known ligands.[9] This agonistic activity initiates a signaling cascade that leads to increased gastrointestinal motility.
5-HT₄ Receptor Signaling Pathway
Activation of the 5-HT₄ receptor, a G-protein coupled receptor (GPCR), stimulates the adenylyl cyclase pathway. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA can then phosphorylate various downstream targets, ultimately resulting in enhanced acetylcholine release from enteric neurons and promoting smooth muscle contraction.
Cross-Reactivity with Other Serotonin Receptor Subtypes
While cisapride is a potent 5-HT₄ agonist, it also exhibits activity at other serotonin receptor subtypes, which may contribute to its overall pharmacological profile and, in some cases, its adverse effects.
-
5-HT₁ Receptors: Functional studies have indicated that cisapride can act as an antagonist at 5-HT₁ receptors with a high potency (IC₅₀ = 1.5 nM).[3] This suggests that at low concentrations, cisapride may block the inhibitory effects of serotonin mediated by this receptor subtype.
-
5-HT₂ Receptors: In vitro studies have shown that cisapride binds to 5-HT₂ receptors.[8] However, specific binding affinity (Kᵢ) values and the functional consequences of this binding (agonist or antagonist activity) are not well-characterized in the reviewed literature.
-
5-HT₃ Receptors: Cisapride has been demonstrated to act as an antagonist at 5-HT₃ receptors with an IC₅₀ of 52 nM in functional assays.[3] This antagonistic activity could potentially contribute to its anti-emetic properties.
Experimental Protocols
The data presented in this guide are derived from various experimental methodologies, primarily radioligand binding assays and functional assays.
Radioligand Competition Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Kᵢ) of an unlabeled compound (cisapride) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
References
- 1. 5-HT1A receptor x 5-HT2A receptor x 5-HT2B receptor - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cisapride stimulates motility of the intestine via the 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Cisapride | 5-HT4 Receptors | Tocris Bioscience [tocris.com]
- 7. Involvement of non-classical 5-HT receptor in serotonin and cisapride induced secretion in hen colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the effect of serotonin on rat ileal transport by cisapride: evidence in favour of the involvement of 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cisapride's Prokinetic Effects Across Gastrointestinal Segments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological effects of cisapride (B12094) on the distinct segments of the gastrointestinal (GI) tract. Cisapride, a substituted benzamide, is a potent prokinetic agent that enhances gastrointestinal motility.[1] Its primary mechanism of action is the selective agonism of serotonin (B10506) 5-HT4 receptors, which facilitates the release of acetylcholine (B1216132) in the myenteric plexus, thereby stimulating smooth muscle contraction.[2][3][4] This guide synthesizes experimental data to objectively compare its performance in the esophagus, stomach, small intestine, and colon.
Quantitative Analysis of Cisapride's Effects
The following table summarizes the key quantitative effects of cisapride on various parameters of gastrointestinal motility, compiled from multiple clinical studies.
| Gastrointestinal Segment | Parameter Measured | Dosage and Administration | Key Findings | Study Population |
| Esophagus | Lower Esophageal Sphincter Pressure (LESP) | 10 mg, Intravenous | Increased LESP from a mean of 8.7 mmHg to between 15 and 20 mmHg.[5] | 10 reflux patients with low basal LESP[5] |
| Lower Esophageal Sphincter Pressure (LESP) | 10 mg, Oral | Increased LESP from 20.6 mmHg (placebo) to 28.9 mmHg.[6] | 10 healthy male volunteers[6] | |
| Amplitude of Peristaltic Contractions | 10 mg, Intravenous | Significantly increased the amplitude of peristaltic contractions.[5] | 10 healthy controls and 10 reflux patients[5] | |
| Stomach | Gastric Emptying of Solids (Half-emptying time, t½) | 10 mg, three times a day for two weeks | Significantly shortened the t½ of gastric emptying compared to placebo.[7] | 12 patients with idiopathic gastroparesis[7] |
| Gastric Emptying of Solids (% remaining at 100 min) | 10 mg, three times a day for three days | Reduced the percentage of solid meal remaining in the stomach at 100 minutes from 71% (placebo) to 50.5%.[8] | 34 patients with gastroesophageal reflux and delayed gastric emptying[8] | |
| Gastric Emptying of Liquids (t½) | 10 mg, three times a day for three days | Significantly accelerated liquid gastric emptying, reducing the t½ from 28 minutes (placebo) to 22.5 minutes.[8] | 34 patients with gastroesophageal reflux and delayed gastric emptying[8] | |
| Antral Contraction Amplitude | 8 mg, Intravenous | Significantly increased antral contraction amplitude.[9] | 12 patients with primary anorexia nervosa and delayed gastric emptying[9] | |
| Small Intestine | Small Bowel Transit Time | 10 mg, Oral (single dose) | Median transit time of 30 minutes, compared to 67.5 minutes with metoclopramide (B1676508).[10] | 27 patients undergoing barium follow-through examination[10] |
| Mouth to Cecum Transit Time | Not specified | Decreased mouth to cecum transit time.[11][12] | 10 normal subjects[11][12] | |
| Colon | Colonic Transit (Half-emptying time of cecum and ascending colon) | 10 mg, before meals (double-blind crossover) | Accelerated the half-emptying time from 2.50 hours to 1.21 hours in patients with colonic inertia.[13] | 9 patients with severe idiopathic constipation[13] |
| Colonic Transit (Half-dose transit-time at anus) | 15 mg/day, Oral | Shortened the half-dose transit-time at the anus to 23.3 hours from 42.3 hours with placebo.[14] | 6 normal subjects[14] | |
| Colonic Motility Index | Not specified | Significantly increased the motility index in the early postoperative period.[15] | 14 patients undergoing left colonic anastomosis[15] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental approaches, the following diagrams are provided.
Detailed Experimental Protocols
The following are representative methodologies for key experiments cited in the quantitative analysis table.
Esophageal Manometry
-
Objective: To assess the effect of cisapride on lower esophageal sphincter pressure (LESP) and esophageal peristalsis.
-
Procedure:
-
Subjects fast overnight prior to the study.
-
A manometry catheter with pressure transducers is passed through the nares into the esophagus and positioned across the lower esophageal sphincter.
-
After a baseline recording period to establish resting LESP, a single intravenous or oral dose of cisapride or placebo is administered.
-
LESP and esophageal body peristaltic contractions are continuously monitored for a specified period post-administration.[6][16]
-
Parameters such as mean LESP, and the amplitude and duration of peristaltic waves are recorded and analyzed.
-
Gastric Emptying Scintigraphy
-
Objective: To quantify the rate of gastric emptying of a solid or liquid meal after cisapride administration.
-
Procedure:
-
Subjects consume a standardized meal labeled with a radioisotope (e.g., 99mTc-sulfur colloid for the solid component).[7][8]
-
Immediately after meal ingestion, scintigraphic images of the stomach are acquired using a gamma camera at regular intervals.
-
Data are collected for a period of several hours to track the clearance of the radiolabeled meal from the stomach.
-
The half-emptying time (t½) and the percentage of the meal remaining in the stomach at specific time points are calculated to determine the rate of gastric emptying.[7][8]
-
The protocol is typically performed in a double-blind, placebo-controlled, crossover fashion.[7]
-
Small Bowel Transit Time (Barium Follow-Through)
-
Objective: To measure the transit time of a contrast agent through the small intestine.
-
Procedure:
-
Patients are administered an oral dose of cisapride or a comparator drug (e.g., metoclopramide) a specified time before the procedure.[10]
-
A standard volume of barium suspension is ingested by the patient.
-
Serial abdominal radiographs are taken at regular intervals until the barium reaches the cecum.
-
The small bowel transit time is defined as the time from the ingestion of the barium to its first appearance in the cecum.[10]
-
Colonic Transit Scintigraphy
-
Objective: To evaluate the effect of cisapride on colonic transit.
-
Procedure:
-
A tube is passed to the cecum, and a radioisotope (e.g., 111In-DTPA) is instilled.[13]
-
The progression of the radioisotope through the colon is monitored for up to 48 hours using a gamma camera.[13]
-
Quantitative analysis is performed to determine the half-emptying time of different colonic segments (e.g., cecum and ascending colon) and the progression of the geometric center of the radioactivity.[13]
-
The study is conducted in a double-blind, crossover design with a placebo period.[13]
-
Concluding Remarks
The compiled data demonstrates that cisapride exerts a broad prokinetic effect across the entire gastrointestinal tract.[17] It significantly increases lower esophageal sphincter pressure, accelerates gastric emptying of both solids and liquids, shortens small bowel transit time, and enhances colonic motility.[7][10][13][16] These effects make it a subject of significant interest in the study and potential management of various gastrointestinal motility disorders. However, it is important to note that due to concerns about serious cardiac side effects, the clinical use of cisapride has been severely restricted in many countries.[2][18] This guide is intended for research and drug development purposes to facilitate a deeper understanding of its pharmacological profile.
References
- 1. Cisapride. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisapride - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Cisapride Monohydrate? [synapse.patsnap.com]
- 5. Cisapride restores the decreased lower oesophageal sphincter pressure in reflux patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisapride stimulates human esophageal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of chronic administration of cisapride on gastric emptying of a solid meal and on dyspeptic symptoms in patients with idiopathic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of cisapride on delayed gastric emptying in gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intravenous cisapride accelerates delayed gastric emptying and increases antral contraction amplitude in patients with primary anorexia nervosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cisapride or metoclopramide to accelerate small bowel transit during barium follow-through examination? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of cisapride on the gastrointestinal transit of a solid meal in normal human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cisapride accelerates colonic transit in constipated patients with colonic inertia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [The effect of cisapride on intestinal transit] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of cisapride on distal colonic motility in the early postoperative period following left colonic anastomosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of cisapride on distal esophageal motility in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gastrointestinal Prokinetic Drugs Used in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 18. Articles [globalrx.com]
In Vitro Validation of Cisapride Monohydrate's Prokinetic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of cisapride (B12094) monohydrate's prokinetic activity with alternative therapies. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Executive Summary
Cisapride is a prokinetic agent that enhances gastrointestinal motility primarily by acting as a serotonin (B10506) 5-HT4 receptor agonist. This action facilitates the release of acetylcholine (B1216132) from the myenteric plexus, thereby stimulating smooth muscle contraction. While effective, the clinical use of cisapride has been largely curtailed due to its significant off-target effect of blocking the hERG potassium channel, which can lead to serious cardiac arrhythmias. This guide compares the in vitro prokinetic efficacy and cardiac safety profile of cisapride with newer, more selective 5-HT4 receptor agonists, namely mosapride (B1662829) and prucalopride (B966). The data presented herein demonstrates that while cisapride is a potent prokinetic agent, alternatives like mosapride and prucalopride offer a significantly better safety profile concerning hERG channel inhibition.
Comparative Analysis of Prokinetic Activity and hERG Channel Blockade
The following tables summarize the in vitro potency of cisapride monohydrate and its alternatives in stimulating gastrointestinal contractility and their off-target blockade of the hERG potassium channel.
Table 1: In Vitro Prokinetic Potency in Guinea Pig Ileum
| Compound | EC50 (nM) for enhancing electrically evoked contractions | Reference |
| Cisapride | 9.2 | [1] |
| Mosapride | 73 | [2] |
| Prucalopride | Not directly compared in the same study |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: Comparative Affinity for 5-HT4 Receptors
| Compound | Potency relative to other agents in competing for 5-HT4 receptors | Reference |
| Cisapride | 4.3-fold more potent than mosapride |
Table 3: In Vitro hERG Potassium Channel Blockade
| Compound | IC50 (M) for hERG channel blockade | Reference |
| Cisapride | 2.4 x 10⁻⁷ | [3] |
| Mosapride | No significant effect | [3] |
| Prucalopride | 5.7 x 10⁻⁶ | [3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Isolated Tissue Contractility Assay (Guinea Pig Ileum)
Objective: To determine the potency of prokinetic agents in enhancing neurally mediated contractions of intestinal smooth muscle.
Methodology:
-
Tissue Preparation: Male guinea pigs are euthanized, and a segment of the distal ileum is excised and placed in Krebs-Ringer bicarbonate solution. The longitudinal muscle with the myenteric plexus attached is carefully stripped from the underlying circular muscle.
-
Mounting: The muscle strip is mounted in an organ bath containing Krebs solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1.0 g, with the bath solution being changed every 15 minutes.
-
Electrical Field Stimulation: The tissue is subjected to electrical field stimulation (EFS) with parameters such as 0.1 Hz, 1 ms (B15284909) pulse duration, and a voltage sufficient to elicit submaximal contractions.
-
Drug Administration: Once a stable baseline of EFS-induced contractions is achieved, cumulative concentrations of the test compound (e.g., cisapride, mosapride, prucalopride) are added to the organ bath.
-
Data Acquisition: The isometric contractions are recorded using a data acquisition system.
-
Data Analysis: The increase in the amplitude of the EFS-induced contractions is measured for each concentration of the test compound. A concentration-response curve is plotted, and the EC50 value is calculated using a suitable nonlinear regression model.
hERG Potassium Channel Blockade Assay (Whole-Cell Patch Clamp)
Objective: To assess the inhibitory effect of test compounds on the human ether-à-go-go-related gene (hERG) potassium channel, a key indicator of pro-arrhythmic potential.
Methodology:
-
Cell Culture: A mammalian cell line (e.g., HEK293 or CHO cells) stably transfected with the hERG channel cDNA is used. Cells are cultured under standard conditions.
-
Electrophysiology: The whole-cell patch-clamp technique is employed to record hERG currents. Cells are transferred to a recording chamber on the stage of an inverted microscope and superfused with an external solution.
-
Pipette and Solutions: Borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution are used to form a giga-seal with the cell membrane. The internal and external solutions are formulated to isolate the hERG current.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.
-
Drug Application: After obtaining a stable baseline recording of hERG currents, the cells are perfused with the external solution containing various concentrations of the test compound.
-
Data Acquisition and Analysis: The peak tail current amplitude is measured before and after drug application. The percentage of inhibition is calculated for each concentration, and a concentration-response curve is generated to determine the IC50 value.
5-HT4 Receptor-Mediated cAMP Accumulation Assay
Objective: To quantify the functional consequence of 5-HT4 receptor activation by measuring the intracellular accumulation of cyclic AMP (cAMP).
Methodology:
-
Cell Culture: A cell line (e.g., HEK293 or COS-7 cells) expressing the 5-HT4 receptor is cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Assay Buffer and Phosphodiesterase Inhibition: The culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Agonist Stimulation: Cells are then incubated with varying concentrations of the 5-HT4 receptor agonist (e.g., cisapride).
-
Cell Lysis and cAMP Measurement: Following incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.
-
Data Analysis: The amount of cAMP produced is measured, and a concentration-response curve is generated to calculate the EC50 value for the agonist-induced cAMP accumulation.
Conclusion
The in vitro data clearly demonstrates that this compound is a potent prokinetic agent, acting as a 5-HT4 receptor agonist to enhance gastrointestinal contractility. However, its significant affinity for the hERG potassium channel presents a major safety concern. In contrast, newer 5-HT4 receptor agonists like mosapride and prucalopride, while also exhibiting prokinetic activity, show a markedly reduced or negligible interaction with the hERG channel. This comparative analysis underscores the importance of selectivity in drug design and provides a strong rationale for the development and use of prokinetic agents with an improved safety profile. For researchers and drug development professionals, these findings highlight the critical need to balance efficacy with safety in the pursuit of novel gastrointestinal therapies.
References
- 1. Motor-stimulating properties of cisapride on isolated gastrointestinal preparations of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of Cisapride Studies in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cisapride (B12094) studies in various animal models to assess their translational relevance to human clinical outcomes. Cisapride, a potent gastroprokinetic agent, was widely used for treating gastrointestinal motility disorders before its withdrawal from many markets due to concerns about cardiotoxicity. Understanding the concordance and discordance between animal and human data is crucial for the development of safer alternatives.
Executive Summary
Cisapride primarily acts as a serotonin (B10506) 5-HT₄ receptor agonist, promoting acetylcholine (B1216132) release in the myenteric plexus and enhancing gastrointestinal motility.[1][2] While animal models successfully predicted the prokinetic efficacy of cisapride, they did not fully foreshadow the extent of its cardiotoxic risk in humans. This discrepancy is largely attributed to differences in cardiac ion channel pharmacology, particularly the drug's potent blockade of the human ether-a-go-go-related gene (hERG) potassium channel, which leads to QT interval prolongation and potentially fatal arrhythmias like Torsades de Pointes.[3][4] This guide delves into the comparative pharmacology, pharmacokinetics, efficacy, and safety of cisapride across species to highlight the strengths and limitations of various animal models in predicting human responses.
Mechanism of Action: 5-HT₄ Receptor Agonism
Cisapride's prokinetic effects are primarily mediated through the activation of 5-HT₄ receptors on enteric neurons. This activation stimulates a signaling cascade that results in the release of acetylcholine, a key neurotransmitter in promoting smooth muscle contraction and coordinating peristalsis throughout the gastrointestinal tract.[1][2]
Comparative Efficacy and Potency
The prokinetic effects of cisapride have been demonstrated across a range of animal models. However, the effective doses and observed outcomes vary, highlighting species-specific differences in drug response.
| Parameter | Species | Model | Key Findings | Reference |
| EC₅₀ for 5-HT₄ Receptor | Guinea Pig | Isolated Colon Ascendens | 110 nM | [5] |
| Prokinetic Effects | Dog | In vivo conscious models | Increased amplitude and coordination of antral, pyloric, and duodenal contractions. Accelerated gastric emptying of liquid and solid meals. | [6] |
| Cat | In vitro colonic smooth muscle | Stimulated contractions of longitudinal smooth muscle from proximal and distal colon. | [7] | |
| Horse | In vivo conscious models | Increased electrical and contractile activity in the stomach, small intestine, and colon. | [6] | |
| Rabbit | Healthy conscious models | No significant effect on gastrointestinal transit time, fecal output, or food and water intake at a dose of 0.5 mg/kg. | [8] | |
| Clinical Efficacy | Human | Patients with diabetic gastroparesis | Single dose and chronic administration accelerated gastric and esophageal emptying. | [9] |
Comparative Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of cisapride show notable differences between species, which can impact both its efficacy and safety profile.
| Parameter | Dog | Cat | Human | Reference |
| Oral Bioavailability | Low to moderate (30-60%) | Low to moderate (30-60%) | 35-40% | [1][10] |
| Elimination Half-life | ~4.9-5.4 hours | ~5.2-5.3 hours | Not specified | [11][12] |
| Metabolism | Primarily through N-dealkylation and aromatic hydroxylation. More significant amine glucuronidation and sulfation compared to humans. | Not specified | Extensively metabolized by CYP3A4. | [1][13] |
| Excretion | ~72% in feces, ~25% in urine | Not specified | ~44% in urine (24h), ~37% in feces (35h) | [13] |
The Crucial Role of hERG Channel Blockade in Cardiotoxicity
The primary reason for cisapride's withdrawal from human use was its potential to cause life-threatening cardiac arrhythmias. This is due to its potent blockade of the hERG potassium channel, which is critical for cardiac repolarization. While animal models are used to assess cardiotoxicity, the translational relevance of these models for cisapride has been a subject of intense investigation.
| Parameter | Species/System | IC₅₀ for hERG Blockade | Experimental Conditions | Reference |
| IC₅₀ | Human (HEK293 cells) | 6.7 - 44.5 nM | Whole-cell patch clamp at 22°C and 37°C, voltage-dependent. | [14][15] |
| Human (HEK293 cells) | 18 nM | Automated patch-clamp at 37°C. | [16] | |
| Human (COS-7 cells) | 240 nM | Whole-cell patch clamp. | [17] | |
| Cardiovascular Effects | Rabbit | Isolated Purkinje fibers | Increased action potential duration and induced early afterdepolarizations. | [2] |
| Dog | Anesthetized models | Researchers were unable to induce arrhythmias with single doses of 2 to 8 mg/kg. | [10] | |
| Horse | In vivo studies | Increased heart rate and a non-dose-dependent prolonged QT interval were observed, but considered mild. | [10] |
The significant discrepancy in the potency of hERG channel blockade between different in vitro systems highlights the sensitivity of these assays to experimental conditions. Importantly, while dogs and horses did not exhibit the severe cardiac events seen in humans at therapeutic doses, the underlying potential for QT prolongation was noted in horses.
Experimental Protocols
Measurement of Gastric Emptying using Scintigraphy (Human)
This protocol is based on studies evaluating the effect of cisapride on gastric emptying in patients.
-
Patient Preparation: Patients fast overnight. For studies involving diabetic patients, insulin (B600854) administration is standardized.
-
Radiolabeled Meal: A standardized meal is prepared, with the solid component (e.g., eggs) labeled with ⁹⁹ᵐTc-sulfur colloid and the liquid component (e.g., water) labeled with ¹¹¹In-DTPA.
-
Drug Administration: Cisapride or placebo is administered orally at a specified time before the meal (e.g., 60 minutes).
-
Image Acquisition: Immediately after meal ingestion, the patient is positioned under a gamma camera. Anterior and posterior images are acquired at regular intervals (e.g., every 15-30 minutes) for a duration of up to 4 hours.
-
Data Analysis: Regions of interest are drawn around the stomach to quantify the amount of radioactivity remaining at each time point. The data is corrected for radioactive decay and tissue attenuation. Gastric emptying curves are generated, and parameters such as the half-emptying time (T₁/₂) are calculated.[3][9][18][19][20]
In Vitro Assessment of Intestinal Motility (Guinea Pig)
This protocol describes the methodology for studying the effect of cisapride on isolated intestinal preparations.
-
Tissue Preparation: A segment of the guinea pig ileum or colon is dissected and placed in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
Transducer Setup: The intestinal segment is mounted between two hooks, with one end attached to a fixed point and the other to an isometric force transducer to record muscle contractions.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time (e.g., 60 minutes), with the bath solution being changed regularly.
-
Drug Application: Cisapride is added to the organ bath in a cumulative or non-cumulative manner to establish a concentration-response curve. The contractile responses are recorded.
-
Data Analysis: The amplitude and frequency of contractions are measured and compared to baseline and control responses. EC₅₀ values can be calculated to determine the potency of the drug.[21]
Electrophysiological Assessment of hERG Channel Blockade
This protocol outlines the whole-cell patch-clamp technique used to measure cisapride's effect on hERG channels expressed in a mammalian cell line (e.g., HEK293).
-
Cell Culture: HEK293 cells stably transfected with the hERG cDNA are cultured under standard conditions.
-
Electrophysiology Setup: A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution and used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). A specific voltage-clamp protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step to a positive potential (e.g., +20 mV) to activate and then inactivate the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the deactivating tail current.
-
Drug Perfusion: Cisapride at various concentrations is applied to the cell via a perfusion system. The effect on the hERG current is recorded.
-
Data Analysis: The amplitude of the hERG tail current is measured before and after drug application. The percentage of current inhibition is calculated for each concentration, and an IC₅₀ value is determined by fitting the data to a concentration-response curve.[1][2][14][15][16][17][22]
Logical Workflow for Assessing Translational Relevance
The assessment of the translational relevance of animal models for a drug like cisapride involves a multi-step, integrated approach.
Conclusion
The case of cisapride serves as a critical lesson in drug development, emphasizing the importance of a thorough and multi-faceted approach to assessing translational relevance. While animal models were largely predictive of cisapride's prokinetic efficacy, they failed to fully capture its significant cardiotoxic risk in humans. This was primarily due to species-specific differences in the sensitivity of the hERG channel to cisapride.
For researchers and drug development professionals, this underscores the need to:
-
Employ a diverse range of animal models to understand species-specific pharmacology and toxicology.
-
Integrate in vitro and in vivo data to build a comprehensive preclinical profile.
-
Pay close attention to pharmacokinetic-pharmacodynamic (PK/PD) relationships across species.
-
Utilize human-specific targets (e.g., cloned human ion channels) early in the drug discovery process to identify potential safety liabilities that may not be apparent in animal models.
By carefully considering these factors, the scientific community can improve the predictive value of preclinical studies and develop safer and more effective therapeutic agents.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The effect of a single rectal dose of cisapride on delayed gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of cisapride and prucalopride on human 5-HT4 receptors in transgenic mice | FUJIFILM VisualSonics [visualsonics.com]
- 5. Cisapride and a structural analogue, R 76,186, are 5-hydroxytryptamine4 (5-HT4) receptor agonists on the guinea-pig colon ascendens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of cisapride on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Effect of cisapride on gastric and esophageal emptying in insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.ymaws.com [cdn.ymaws.com]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Excretion and biotransformation of cisapride in dogs and humans after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigating dynamic protocol-dependence of hERG potassium channel inhibition at 37 degrees C: Cisapride versus dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of gastric emptying in dyspeptic patients: effect of a new gastrokinetic agent (cisapride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effect of different dosage schedules of cisapride on gastric emptying in idiopathic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gastric emptying in critically ill patients is accelerated by adding cisapride to a standard enteral feeding protocol: results of a prospective, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [Effects of cisapride on the motility of the digestive tract in dogs and guinea pigs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. files.core.ac.uk [files.core.ac.uk]
Safety Operating Guide
Cisapride monohydrate proper disposal procedures
Proper disposal of Cisapride monohydrate is crucial for laboratory safety, environmental protection, and regulatory compliance. As a hazardous chemical, it must be managed as regulated chemical waste from the point of generation through final disposal. Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or down the drain.[1][2][3]
The following procedures provide detailed, step-by-step guidance for the safe handling and disposal of this compound in a laboratory setting. These guidelines are based on general best practices for chemical waste management and should be supplemented by a thorough review of the compound's specific Safety Data Sheet (SDS) and your institution's Environmental Health & Safety (EHS) protocols.
Core Disposal Principles
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the specific hazards, handling, and disposal requirements for this compound.
-
Follow Institutional Protocols: Every research institution has an EHS department that establishes specific procedures for chemical waste disposal to ensure compliance with federal, state, and local regulations.[1] Always adhere to your institution's guidelines.
-
Adhere to Regulations: In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5] State and local regulations may be more stringent.
Step-by-Step Disposal Protocol
This protocol outlines the process for segregating, collecting, and storing this compound waste prior to its removal by trained EHS personnel.
Step 1: Waste Identification and Segregation
Properly segregate waste into distinct streams at the point of generation to ensure safe handling and disposal.
-
Unused or Expired Product: Any pure, unused, or expired this compound powder must be disposed of as chemical waste.[1]
-
Contaminated Solid Waste: All disposable materials that have come into contact with this compound are considered contaminated waste.[1] This includes:
-
Gloves
-
Weigh boats and paper
-
Pipette tips
-
Contaminated vials
-
Bench paper and absorbent pads
-
-
Contaminated Liquid Waste: This includes any solutions containing this compound.
-
Contaminated Sharps: Needles, syringes, and broken glass contaminated with this compound must be segregated into a dedicated sharps container for chemical waste.[2]
Step 2: Containerization and Labeling
Use appropriate, dedicated containers for each waste stream.
-
Solid and Unused Product Waste:
-
Liquid Waste:
-
Collect in a chemically resistant container with a secure, screw-on cap to prevent leaks and evaporation.[1]
-
-
Labeling:
Step 3: Safe Waste Storage
Store waste containers safely within the laboratory prior to pickup.
-
Keep Containers Closed: Waste containers must be sealed at all times, except when adding waste.
-
Use Secondary Containment: All liquid waste containers must be stored in a larger, chemically resistant tub or bin to contain any potential leaks.[6]
-
Store Securely: Keep waste in a designated, well-ventilated, and secure area away from incompatible materials.[1]
Step 4: Arranging for Disposal
-
Schedule a Pickup: Once a waste container is full, or as per your institution's guidelines, contact your EHS department to schedule a waste pickup.[1][6]
-
Final Disposal Method: EHS will arrange for the transport of the waste to a licensed hazardous waste management facility. The standard and required method for final disposal of pharmaceutical waste is high-temperature incineration.[5][7][8]
Spill Management Procedures
In the event of a spill, prioritize personal safety and containment.
-
Alert Personnel: Immediately notify others in the area.[9]
-
Wear Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety glasses, and chemical-resistant gloves.[9]
-
Contain the Spill: Prevent the spillage from entering drains or water courses by any means available.[9]
-
Clean-up:
-
Dry Spills: To avoid generating dust, use dry clean-up procedures. You may dampen the material with water before sweeping.[9] Carefully sweep or vacuum the material (using a HEPA-filtered vacuum) and place it into a sealed, labeled container for disposal as hazardous waste.[9]
-
Wet Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a sealed, labeled container for disposal.
-
-
Decontaminate: Wash the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as contaminated waste.[9]
Summary of Chemical and Disposal Data
| Parameter | Information | Source(s) |
| Chemical Name | This compound | [9][10][11] |
| CAS Number | 260779-88-2 | [11] |
| Hazard Classification | Considered a hazardous substance according to OSHA 29 CFR 1910.1200. | [9][12] |
| Acute Oral Toxicity | LD50: 4166 mg/kg (Rat); 8715 mg/kg (Mouse) | [12] |
| Primary Disposal Route | Collection by institutional EHS for incineration at a licensed hazardous waste facility. | [5][7][8] |
| Prohibited Disposal | Do not dispose of in regular trash or down the drain. | [1][2][3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. acs.org [acs.org]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. policies.dartmouth.edu [policies.dartmouth.edu]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. biosynth.com [biosynth.com]
- 11. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 12. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Essential Safety and Logistical Information for Handling Cisapride Monohydrate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Cisapride monohydrate, including operational and disposal plans.
Health Hazards
This compound may cause serious eye damage.[1][2][3][4] It may also be harmful if inhaled or ingested and could cause skin and respiratory irritation.[2][5][6][7][8] Prolonged or repeated exposure may cause damage to organs such as the blood, kidneys, liver, and heart.[5] One of the most significant concerns associated with Cisapride is the potential for serious cardiac arrhythmias.[9]
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is recommended when handling this compound.
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or goggles, Face shield | Conforming to EN 166 (EU) or NIOSH (US) standards.[2][4][10] |
| Skin Protection | Lab coat, Chemical resistant gloves (e.g., nitrile) | Gloves should be inspected before use and proper removal technique should be followed.[1][2][3][5][10][11] |
| Respiratory Protection | Dust respirator or self-contained breathing apparatus | Use in case of insufficient ventilation or when generating dust.[1][3][4][5][10][11] Respirators should be NIOSH-approved or conform to CEN-approved standards.[10] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure the work area is well-ventilated.[1][2][3][4] A laboratory fume hood or other local exhaust ventilation is recommended.[5][10]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have an emergency eye wash station and safety shower readily accessible.
2. Handling:
-
Avoid all personal contact, including inhalation of dust.[3]
-
Wear appropriate PPE as detailed in the table above.
-
Do not eat, drink, or smoke in the handling area.[3]
3. In Case of Accidental Release:
-
Minor Spills:
-
Large Spills:
-
Evacuate the area.[1]
-
Wear a full suit, splash goggles, dust respirator, boots, and gloves.[5][11] A self-contained breathing apparatus is recommended.[1][5][11]
-
Prevent the spillage from entering drains or water courses.[2][3]
-
Use a shovel to place the material into a suitable container for disposal.[5]
-
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][4][5] Seek immediate medical attention.[1][2][4]
-
Skin Contact: Wash off immediately with soap and plenty of water.[5][10] If skin irritation persists, call a physician.[4]
-
Inhalation: Remove to fresh air.[4][5] If not breathing, give artificial respiration.[4][5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[4] Do NOT induce vomiting.[5] Seek medical advice immediately.[5]
Disposal Plan
-
Dispose of chemical waste in conformity with federal, state, and local regulations.[1][5]
-
Store residues of the product in safe, closed containers labeled for dangerous chemical waste.[1][2]
-
Contact a licensed professional waste disposal service to dispose of this material.[2]
-
One disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contaminated packaging should be disposed of as unused product.[2]
Caption: Workflow for Safe Handling of this compound.
References
- 1. pccarx.com [pccarx.com]
- 2. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 7. DailyMed - this compound powder [dailymed.nlm.nih.gov]
- 8. This compound USP [dailymed.nlm.nih.gov]
- 9. What are the side effects of this compound? [synapse.patsnap.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
